4-HO-Met
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQBKPSGDRPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228491 | |
| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-41-4 | |
| Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-HO-MET | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin.[1] As a substance of interest in neuropharmacological research, a comprehensive understanding of its chemical properties, synthesis, and biological interactions is crucial. This guide provides a detailed overview of the chemical structure of this compound, established synthesis pathways with a focus on the Speeter-Anthony tryptamine synthesis, and its interaction with serotonergic signaling pathways. Quantitative data on receptor binding affinities and synthesis yields are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, derived from established methodologies for analogous compounds, are provided to aid in its laboratory synthesis.
Chemical Structure and Properties
This compound, also known as metocin or methylcybin, is a member of the tryptamine class of compounds.[1] Its chemical structure is characterized by an indole ring substituted with a hydroxyl group at the 4-position and an ethylamino side chain at the 3-position, which is further substituted with methyl and ethyl groups on the nitrogen atom.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-{2-[Ethyl(methyl)amino]ethyl}-1H-indol-4-ol[1] |
| Molecular Formula | C₁₃H₁₈N₂O[1] |
| Molecular Weight | 218.30 g/mol [1] |
| CAS Number | 77872-41-4[1] |
| Appearance | Brown solid material[2] |
The presence of the 4-hydroxyl group is a key feature for its pharmacological activity, contributing to its affinity for serotonin receptors.[3]
Synthesis Pathways
The most prominent and well-established method for the synthesis of this compound and its analogs is the Speeter-Anthony tryptamine synthesis.[4] This pathway typically commences with a protected 4-hydroxyindole to prevent unwanted side reactions involving the phenolic hydroxyl group. A common protecting group is the benzyl ether, thus starting the synthesis from 4-benzyloxyindole.
The general workflow for this synthesis is as follows:
Caption: Speeter-Anthony synthesis workflow for this compound.
Experimental Protocol: Speeter-Anthony Synthesis of this compound
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous tryptamines.
Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylyl chloride
-
In a dry, inert atmosphere flask, suspend 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of oxalyl chloride (approximately 1.1 to 1.5 equivalents) in the same solvent.
-
Stir the reaction mixture at 0 °C for a specified period (typically 1-2 hours) until the reaction is complete, which can be monitored by TLC.
-
The resulting product, 4-benzyloxy-3-indoleglyoxylyl chloride, is often used in the next step without further purification.
Step 2: Synthesis of N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide
-
To the freshly prepared solution of 4-benzyloxy-3-indoleglyoxylyl chloride, slowly add a solution of N-methyl-N-ethylamine (at least 2 equivalents) in an anhydrous solvent.
-
Allow the reaction to proceed at room temperature with stirring for several hours.
-
Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove excess amine and other impurities.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Reduction of the Amide to 4-Benzyloxy-MET
-
In a separate dry, inert atmosphere flask, prepare a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF.
-
Slowly add a solution of the N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C and then refluxing).
-
The reaction is typically refluxed for several hours to ensure complete reduction.[5]
-
After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solids are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 4-benzyloxy-MET.
Step 4: Debenzylation to this compound
-
Dissolve the 4-benzyloxy-MET in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst.
-
The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.
-
The crude this compound can then be purified by recrystallization or column chromatography. Fumarate salts are often used for the purification of tryptamines.[3]
Table 2: Expected Yields for Speeter-Anthony Synthesis of Tryptamines
| Step | Product | Typical Yield Range |
| 1 | Indole-3-glyoxylyl chloride | Quantitative (often used in situ)[6] |
| 2 | Indole-3-glyoxylamide | 80-95%[6] |
| 3 & 4 | Final Tryptamine | 60-90% (for the reduction and deprotection steps combined)[6] |
Signaling Pathways
This compound exerts its primary pharmacological effects through its interaction with serotonin receptors, particularly as an agonist at the 5-HT₂ₐ receptor.[1][3] The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The two major pathways activated by 5-HT₂ₐ receptor agonists are the Gq/11 protein pathway and the β-arrestin pathway.
Caption: 5-HT₂ₐ receptor signaling pathways activated by this compound.
The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data
The affinity of this compound for various serotonin receptors has been characterized in several studies. The binding affinity is typically reported as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
| 5-HT₁ₐ | 145 | 180 |
| 5-HT₂ₐ | 21 | 49 |
| 5-HT₂C | 46 | 98 |
| 5-HT₂B | - | 37 |
| 5-HT₁D | - | 1300 |
| 5-HT₁E | - | 310 |
| 5-HT₅ₐ | - | 260 |
| 5-HT₆ | - | 1100 |
| 5-HT₇ | - | 1900 |
| SERT | 1800 | 200 |
Data compiled from multiple sources. Note that experimental conditions can lead to variations in reported values.
Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and signaling pathways of this compound. The Speeter-Anthony tryptamine synthesis remains a robust and versatile method for its preparation. The pharmacological activity of this compound is primarily mediated by its agonist action at the 5-HT₂ₐ receptor, initiating complex intracellular signaling cascades. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential and neurobiological effects of this and related compounds. Further research is warranted to fully elucidate the nuanced pharmacological profile of this compound and its potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. 4-Hydroxy-N-methyl-N-ethyltryptamine Research Chemical [benchchem.com]
- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 5. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
The Pharmacological Profile of 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), also known as metocin, is a synthetic tryptamine and a structural analogue of the psychedelic compound psilocin (4-HO-DMT).[1] As a substance with psychoactive properties, a thorough understanding of its pharmacological profile is essential for research in neuroscience and drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its receptor binding affinity, functional activity, metabolic fate, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key experimental protocols and biological pathways are visually represented.
Receptor Binding Affinity
This compound is a non-selective serotonin receptor agonist, exhibiting affinity for various serotonin (5-HT) receptor subtypes.[2][3] Its primary psychedelic effects are attributed to its activity at the 5-HT2A receptor. The binding affinities (Ki) of this compound at several human serotonin receptors have been characterized and are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 95 |
| 5-HT2A | 21 |
| 5-HT2C | 40 |
| 5-HT1B | 1050 |
| 5-HT1D | Data not available |
| 5-HT1E | Data not available |
| 5-HT2B | Data not available |
| 5-HT5A | Data not available |
| 5-HT6 | Data not available |
| 5-HT7 | Data not available |
Functional Activity
The functional activity of this compound is most prominently characterized by its agonist effects at the 5-HT2A receptor, which is coupled to the Gq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium, a response that can be quantified to determine the potency (EC50) and efficacy (Emax) of the compound.
| Assay Type | Receptor | EC50 (nM) | Emax (%) |
| Gq-Calcium Mobilization | 5-HT2A | 38 | High |
Note: "High" efficacy indicates that this compound produces a maximal response comparable to the endogenous ligand, serotonin.
Pharmacokinetics
Metabolism
The biotransformation of this compound has been investigated in both in vitro and in vivo models. The primary metabolic pathways involve Phase I and Phase II reactions.
In Vitro Metabolism (Human Liver Microsomes): Studies using pooled human liver microsomes (pHLM) have identified several key metabolic transformations:
-
Hydroxylation: Mono- and dihydroxylation of the indole ring or alkyl side chain.
-
N-Demethylation: Removal of the methyl group from the amine.
-
N-Deethylation: Removal of the ethyl group from the amine.
-
Oxidative Deamination: Conversion of the amine group to a carboxylic acid.[4]
In Vivo Metabolism (Human Urine): Analysis of human urine samples after this compound administration has confirmed the presence of several metabolites, with the primary pathways being:
-
Monohydroxylation: Addition of a hydroxyl group.
-
Glucuronidation: Conjugation with glucuronic acid, a major Phase II metabolic route that increases water solubility and facilitates excretion.[4]
Pharmacokinetic Parameters
Specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively available in the scientific literature. However, qualitative reports indicate an oral onset of action within 30 minutes and a duration of effects lasting 4 to 6 hours.[4] Its prodrug, 4-AcO-MET, is believed to be rapidly hydrolyzed to this compound by serum esterases.[5][6]
Signaling Pathways
The principal psychoactive effects of this compound are mediated through the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of a Gq protein.
Figure 1: 5-HT2A Receptor Gq Signaling Pathway
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.
Figure 2: In Vitro Metabolism Experimental Workflow
In Vivo Metabolism using Urine Sample Analysis
This protocol provides a general workflow for the identification of this compound metabolites from human urine samples.
Figure 3: In Vivo Metabolism Experimental Workflow
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to 5-HT2A receptor activation by this compound.
-
Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time at 37°C to allow for dye uptake and de-esterification.
-
Compound Addition: Prepare serial dilutions of this compound. Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the wells and simultaneously measure the fluorescence intensity.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Logical Relationships
The pharmacological actions of this compound follow a logical progression from molecular interactions to physiological effects.
Figure 4: From Molecular Interaction to Physiological Effect
Conclusion
This compound is a potent serotonin receptor agonist with high affinity and functional activity at the 5-HT2A receptor, which is the primary mediator of its psychedelic effects. Its metabolism is characterized by hydroxylation, N-dealkylation, and glucuronidation. While a comprehensive in vivo pharmacokinetic profile is yet to be fully elucidated, the available data on its receptor pharmacology and metabolism provide a solid foundation for further research. This technical guide serves as a valuable resource for scientists and researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the properties and potential applications of tryptamine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. 4-AcO-MET - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Mechanism of Action of 4-HO-MET at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as 4-HO-MET or metocin, is a lesser-known psychedelic substance of the tryptamine class. Structurally analogous to the active component of psilocybin mushrooms, psilocin (4-HO-DMT), this compound is recognized for its distinct visual and cognitive effects.[1][2][3] A comprehensive understanding of its interaction with serotonin receptors is paramount for elucidating its psychoactive properties and therapeutic potential. This technical guide provides a detailed overview of the mechanism of action of this compound at serotonin receptors, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development endeavors.
Serotonin Receptor Binding Affinity of this compound
This compound exhibits a broad binding profile across various serotonin (5-HT) receptor subtypes, acting as a non-selective serotonin receptor agonist.[2] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][3] Quantitative analysis of its binding affinities, represented by the inhibition constant (Kᵢ), reveals a high affinity for several key serotonin receptors implicated in mood, cognition, and perception.
A 2023 study by Canal et al. provided a comprehensive analysis of the binding affinities of several tryptamine derivatives, including this compound, at various human serotonin receptors. The results, summarized in the table below, demonstrate that this compound binds with high affinity to the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 5-HT1A | 79 |
| 5-HT2A | 93 |
| 5-HT2B | 41 |
| 5-HT2C | >50,000 |
| 5-HT6 | >10,000 |
| 5-HT7 | >10,000 |
Data sourced from Canal et al. (2023).[4]
Functional Activity at Serotonin Receptors
Beyond receptor binding, the functional activity of this compound, particularly at the 5-HT2A receptor, is crucial to understanding its mechanism of action. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct intracellular pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway. The relative activation of these pathways, a phenomenon known as functional selectivity or biased agonism, can significantly influence the downstream cellular and physiological effects of a ligand.
Gq/11 Protein-Mediated Signaling
Activation of the Gq/11 pathway by a 5-HT2A receptor agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.[5][6]
The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the Gq-mediated pathway have been quantified in an inositol phosphate (IP1) functional assay. The study by Canal et al. (2023) demonstrated that this compound is a potent partial agonist at the human 5-HT2A receptor.[4]
| Parameter | Value |
| EC₅₀ (nM) | 69 |
| Eₘₐₓ (% of 5-HT response) | 38% |
Data sourced from Canal et al. (2023).[4]
β-Arrestin Signaling
The recruitment of β-arrestin to the 5-HT2A receptor is involved in receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades independent of G protein activation. The balance between Gq and β-arrestin signaling is a key determinant of the overall pharmacological profile of a 5-HT2A agonist.
As of the latest available data, specific quantitative studies on the β-arrestin recruitment profile of this compound at the 5-HT2A receptor have not been published. However, research on its close structural analog, psilocin (4-HO-DMT), provides valuable insight. Studies on psilocin have shown that it exhibits a slight bias away from β-arrestin2 recruitment compared to its Gq activity.[5][7] This suggests that this compound may also display a similar signaling bias, favoring the Gq pathway, which is consistent with its potent psychedelic effects. Further research is required to definitively characterize the β-arrestin signaling profile of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Metabolism and Biotransformation of 4-HO-MET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a structural analog of the psychoactive compound psilocin (4-HO-DMT).[1] As a new psychoactive substance (NPS), a thorough understanding of its metabolic fate is crucial for forensic analysis, clinical toxicology, and drug development.[2] This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of this compound, summarizing key metabolic pathways, detailing experimental protocols, and presenting available quantitative data.
Phase I Metabolism
The initial phase of this compound biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies utilizing pooled human liver microsomes (pHLM) have identified a range of phase I metabolites, indicating a complex metabolic profile.[2]
The principal phase I biotransformation pathways observed for this compound are:
-
Hydroxylation: Mono- and dihydroxylation are predominant metabolic routes.[2]
-
N-Dealkylation: This includes both demethylation and de-ethylation of the tertiary amine.[2]
-
Oxidation: Formation of an N-oxide metabolite has been identified. Oxidative deamination also occurs, leading to the formation of a carboxylic acid.[2]
A study by Dolder et al. (2018) using pHLM identified twelve distinct phase I metabolites, highlighting the diversity of these initial metabolic steps.[2]
Quantitative Data for Phase I Metabolism
Currently, specific enzyme kinetic data (Km and Vmax) for the individual CYP isozymes involved in this compound metabolism are not available in the published literature. Such data would be invaluable for predicting the rate of metabolism and the potential for drug-drug interactions.
Phase II Metabolism
Following phase I reactions, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion.
The primary phase II biotransformation pathway for this compound is:
-
Glucuronidation: The phenolic hydroxyl group of this compound and its hydroxylated metabolites is a prime site for conjugation with glucuronic acid.[2]
While sulfation is a common phase II pathway for similar phenolic compounds, specific in vitro data on the sulfation of this compound is currently lacking.
Quantitative Data for Phase II Metabolism (Analog Data)
Due to the absence of direct enzyme kinetic data for this compound glucuronidation, data from its close structural analog, psilocin (4-HO-DMT), can provide valuable insights. Studies on psilocin have identified UGT1A10 and UGT1A9 as the primary UDP-glucuronosyltransferase enzymes responsible for its glucuronidation.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) |
| UGT1A10 | Psilocin | 3.8 | 2.5 |
| UGT1A9 | Psilocin | 1.0 (high affinity component) | Not specified |
This data is for the analogous compound psilocin and should be interpreted with caution for this compound.
Summary of In Vitro Metabolites
The following table summarizes the metabolites of this compound identified in in vitro studies using pooled human liver microsomes (pHLM).
| Metabolite ID | Biotransformation Pathway |
| M1 | Monohydroxylation |
| M2 | Dihydroxylation |
| M3 | Demethylation |
| M4 | Demethylation + Monohydroxylation |
| M5 | De-ethylation |
| M6 | Oxidative deamination (Carboxylic acid formation) |
| M7 | N-oxidation |
| M8-M12 | Various combinations of the above pathways |
(Based on the findings of Dolder et al., 2018)
Experimental Protocols
This section details the methodologies for key experiments in the study of in vitro this compound metabolism.
Incubation with Pooled Human Liver Microsomes (pHLM)
This protocol is designed to identify phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the pHLM suspension.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the this compound stock solution to the incubation mixture. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant, containing the parent drug and its metabolites, to a new tube for analysis.
Analytical Method: Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)
This method is used for the detection and identification of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical, for example:
-
Solvent A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Solvent B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).
-
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for tryptamines.
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by data-dependent acquisition (DDA) or information-dependent acquisition (IDA) to trigger MS/MS fragmentation of the most abundant ions.
-
Collision Energy: A stepped collision energy approach can be used to obtain comprehensive fragmentation patterns for structural elucidation.
Visualizations
Metabolic Pathway of this compound
References
In-Depth Technical Guide: Receptor Binding Affinity Studies of 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the receptor binding affinity of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine of significant interest in neuropharmacology. This document summarizes quantitative binding data, details experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Introduction
4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as this compound or metocin, is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2][3][4] As a non-selective serotonin receptor agonist, its pharmacological effects are believed to be primarily mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, with a particularly high affinity for the 5-HT2A subtype.[1][2][5] Understanding the precise binding profile of this compound across various neurotransmitter receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and overall safety profile.
Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, µM) of this compound for a range of human receptors. The data is derived from studies utilizing radioligand binding assays with cell membranes expressing the respective recombinant human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (µM) |
| Serotonin Receptors | |
| 5-HT1A | 0.228 |
| 5-HT2A | 0.057 |
| 5-HT2C | 0.141 |
| Dopamine Receptors | |
| D1 | >25 |
| D2 | 4 |
| D3 | 6.7 |
| Adrenergic Receptors | |
| α1A | 9.7 |
| α2A | 2.4 |
| Other Targets | |
| TAAR1 | 3.1 |
| H1 | 0.82 |
Data sourced from publicly available information; specific primary literature reference for this dataset is not provided in the source.[6]
Experimental Protocols
The following outlines a generalized experimental protocol for determining the receptor binding affinity of a compound like this compound, based on standard radioligand binding assay methodologies. For specific details, consulting the primary literature is recommended.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., human 5-HT2A) through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compound: this compound hydrochloride or fumarate salt.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate pH (e.g., 7.4) and ionic strength.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying the radioactivity bound to the filters.
Procedure:
-
Membrane Preparation: Frozen cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), a competing non-radiolabeled ligand (for non-specific binding), or varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is a primary target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Psilocybin for the treatment of Alzheimer’s disease [frontiersin.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound [medbox.iiab.me]
Neurochemical Effects of Substituted Tryptamines in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tryptamines are a class of compounds characterized by a core tryptamine structure with various substitutions on the indole ring and the terminal amine. Many of these compounds, such as psilocybin and N,N-dimethyltryptamine (DMT), are known for their potent psychedelic effects.[1] These effects are primarily mediated by their interaction with the serotonin system, particularly the 5-HT2A receptor.[2][3][4] However, their neurochemical footprint is complex, involving multiple neurotransmitter systems and receptor subtypes.[5][6][7] This technical guide provides an in-depth overview of the neurochemical effects of substituted tryptamines in animal models, focusing on quantitative data, detailed experimental protocols, and visualizations of key pathways.
The psychoactive effects of hallucinogenic tryptamines are largely attributed to their agonist activity at serotonin 5-HT2A receptors.[2][4] However, many of these compounds also exhibit affinity for other serotonin receptor subtypes, including 5-HT1A, which can modulate the primary effects.[5][8] Beyond the serotonergic system, interactions with dopamine receptors and monoamine transporters have also been reported, contributing to their complex pharmacological profiles.[6][8][9] Understanding these interactions is crucial for elucidating the mechanisms of action and therapeutic potential of this diverse class of molecules.
Quantitative Neurochemical Data
The following tables summarize key quantitative data on the interaction of various substituted tryptamines with different neurochemical targets in animal models.
Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Dopamine D2 | SERT | Animal Model/Tissue |
| DMT | 1,000 | 162 | 200 | >10,000 | 4,000 | Rat Brain |
| Psilocin | 220 | 40 | 50 | >10,000 | 4,300 | Rat Brain |
| 5-MeO-DMT | 30 | 480 | 1,200 | >10,000 | 1,300 | Rat Brain |
| 5-MeO-AMT | 13 | 1.1 | 1.9 | 1,100 | 120 | Human Recombinant |
| α-Methyltryptamine (AMT) | 430 | 110 | 130 | 1,600 | 40 | Human Recombinant |
| 4-AcO-DMT | - | 140 | - | - | - | Rat Brain |
| 4-OH-MET | 1,000 | 80 | 190 | >10,000 | 10,000 | Human Recombinant |
| DiPT | 2,100 | 250 | 430 | >10,000 | 4,700 | Human Recombinant |
Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Table 2: In Vivo Neurotransmitter Level Changes Induced by Substituted Tryptamines
| Compound | Dose (mg/kg) | Animal Model | Brain Region | Neurotransmitter | % Change from Baseline |
| Psilocin | 1.0 | Rat | Medial Prefrontal Cortex | Dopamine | +40% (transient) |
| Psilocin | 1.0 | Rat | Nucleus Accumbens | Dopamine | Increased |
| Psilocin | 1.0 | Rat | Medial Prefrontal Cortex | Serotonin | Increased |
| DMT | 0.75-7.5 | Rat | Medial Prefrontal Cortex & Somatosensory Cortex | Dopamine | Dose-dependent increase |
| DMT | 0.75-7.5 | Rat | Medial Prefrontal Cortex & Somatosensory Cortex | Serotonin | Dose-dependent increase |
| AMT | - | Rat | Brain Synaptosomes | Dopamine | Release stimulated |
| AMT | - | Rat | Brain Synaptosomes | Serotonin | Release stimulated |
| AMT | - | Rat | Brain Synaptosomes | Norepinephrine | Release stimulated |
This table presents a selection of findings from in vivo microdialysis and synaptosome studies. The effects can vary based on the specific experimental conditions.[9][10][11]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of key protocols used to study the neurochemical effects of substituted tryptamines.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of a substituted tryptamine for a target receptor (e.g., 5-HT2A).
-
Materials:
-
Animal brain tissue homogenate (e.g., rat cortex) expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Substituted tryptamine test compound.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Prepare brain tissue homogenates from the desired animal model.
-
Incubate the homogenates with a fixed concentration of the radioligand and varying concentrations of the test tryptamine.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Objective: To measure changes in extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions following administration of a substituted tryptamine.
-
Materials:
-
Live animal model (e.g., rat, mouse).
-
Microdialysis probe.
-
Stereotaxic apparatus for surgery.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer the substituted tryptamine (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for a set period post-administration.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.[9]
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the neurochemical effects of substituted tryptamines.
Signaling Pathway of 5-HT2A Receptor Activation
Experimental Workflow for In Vivo Microdialysis
Logical Relationship: Receptor Affinity and Behavioral Effects
References
- 1. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans [ouci.dntb.gov.ua]
- 2. psilosybiini.info [psilosybiini.info]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 5. crb.wisc.edu [crb.wisc.edu]
- 6. Drug–drug interactions involving classic psychedelics: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Psilocin on Extracellular Dopamine and Serotonin Levels in the Mesoaccumbens and Mesocortical Pathway in Awake Rats [jstage.jst.go.jp]
- 10. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to the Early Research and Synthesis of Alexander Shulgin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal early research and synthetic methodologies of Dr. Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds. This document provides a detailed overview of his work on phenethylamines and tryptamines, focusing on the core requirements of quantitative data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.
Introduction
Alexander Shulgin's meticulous and self-experimental approach to psychopharmacology has left an indelible mark on the scientific community. His two major works, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, serve as the primary sources for the wealth of information he generated.[1][2] These books are unique in their combination of autobiographical narrative and detailed laboratory instruction.[3][4] Shulgin's work was characterized by the systematic synthesis of novel compounds and the qualitative and quantitative evaluation of their effects, often on himself and a small group of fellow researchers.[5][6] This guide aims to distill the technical aspects of his early research for a scientific audience.
The Shulgin Rating Scale
A cornerstone of Shulgin's research methodology was the development of a simple yet effective scale for quantifying the subjective effects of psychoactive substances. The Shulgin Rating Scale provides a framework for reporting the intensity of an experience at a given dosage and time.[7][8]
| Rating | Description |
| MINUS (-) | No effects observed. |
| PLUS/MINUS (±) | A threshold level of effect, suggesting the substance is active. If a higher dose produces a greater response, the ± was valid. |
| PLUS ONE (+) | The substance is certainly active. The chronology of effects can be determined, but the nature of the effects is not yet apparent. |
| PLUS TWO (++) | Both the chronology and the nature of the substance's action are unmistakably apparent. The user can still choose to direct their attention away from the effects. |
| PLUS THREE (+++) | The effects of the substance are profound, and ignoring them is no longer an option. The user is fully engaged in the experience. |
| PLUS FOUR (++++) | A rare, transcendent, or "peak" experience that is not necessarily dose-dependent and may not be repeatable. |
This scale, detailed in PiHKAL, allowed for a systematic, albeit subjective, comparison of the potency and nature of the vast number of compounds Shulgin synthesized.[9][10]
Quantitative Data of Selected Phenethylamines and Tryptamines
The following tables summarize the quantitative data for a selection of notable phenethylamines and tryptamines synthesized and bioassayed by Alexander Shulgin. The data is primarily extracted from PiHKAL and TiHKAL.
Phenethylamines
| Compound | Chemical Name | Dosage Range (mg) | Duration (hours) |
| 2C-B | 2,5-Dimethoxy-4-bromophenethylamine | 12 - 24 | 4 - 8 |
| 2C-E | 2,5-Dimethoxy-4-ethylphenethylamine | 10 - 25 | 8 - 12 |
| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine | 14 - 22 | 6 - 10 |
| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine | 12 - 25 | 6 - 8 |
| 2C-T-7 | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | 10 - 30 | 8 - 15 |
| DOM (STP) | 2,5-Dimethoxy-4-methylamphetamine | 3 - 10 | 14 - 20 |
| MDA | 3,4-Methylenedioxyamphetamine | 80 - 160 | 8 - 12 |
| MDMA | 3,4-Methylenedioxymethamphetamine | 80 - 160 | 4 - 6 |
| MDE | 3,4-Methylenedioxy-N-ethylamphetamine | 100 - 200 | 3 - 5 |
| Mescaline | 3,4,5-Trimethoxyphenethylamine | 200 - 400 | 10 - 12 |
Tryptamines
| Compound | Chemical Name | Dosage Range (mg) | Duration (hours) |
| DMT | N,N-Dimethyltryptamine | 60 - 100 (smoked) | < 1 |
| DET | N,N-Diethyltryptamine | 50 - 100 (IM) | 2 - 4 |
| DPT | N,N-Dipropyltryptamine | 100 - 250 (oral) | 2 - 4 |
| DiPT | N,N-Diisopropyltryptamine | 25 - 75 (oral) | 4 - 6 |
| 5-MeO-DMT | 5-Methoxy-N,N-dimethyltryptamine | 5 - 20 (smoked) | < 1 |
| 4-HO-DMT (Psilocin) | 4-Hydroxy-N,N-dimethyltryptamine | 6 - 20 | 4 - 6 |
| 4-HO-MET | 4-Hydroxy-N-ethyl-N-methyltryptamine | 10 - 20 | 4 - 6 |
| 4-HO-MiPT | 4-Hydroxy-N-methyl-N-isopropyltryptamine | 12 - 20 | 4 - 6 |
| α-MT | α-Methyltryptamine | 15 - 30 | 12 - 18 |
Experimental Protocols: Selected Syntheses
The following are detailed methodologies for the synthesis of key compounds as described by Alexander Shulgin in PiHKAL and TiHKAL.
Synthesis of 2C-B (2,5-Dimethoxy-4-bromophenethylamine)
The synthesis of 2C-B from 2,5-dimethoxybenzaldehyde is a multi-step process.
-
Preparation of 2,5-Dimethoxy-β-nitrostyrene: A solution of 2,5-dimethoxybenzaldehyde in nitromethane is treated with anhydrous ammonium acetate and heated. The excess nitromethane is removed under vacuum, and the resulting crude nitrostyrene is purified by grinding under isopropanol and filtering.
-
Reduction to 2,5-Dimethoxyphenethylamine (2C-H): The purified nitrostyrene is dissolved in anhydrous tetrahydrofuran (THF) and added to a stirred suspension of lithium aluminum hydride (LAH) in THF under an inert atmosphere. The mixture is refluxed, and after cooling, the excess hydride is destroyed. The inorganic salts are filtered off, and the filtrate is worked up to yield 2C-H as an oil, which is then distilled.
-
Bromination to 2C-B: A solution of 2C-H in glacial acetic acid is treated with a solution of elemental bromine in glacial acetic acid. The resulting hydrobromide salt is collected and can be converted to the free base by dissolving in water, making the solution basic, and extracting with a solvent such as methylene chloride. The free base can then be distilled and converted to the desired salt, such as the hydrochloride.
Synthesis of DOM (2,5-Dimethoxy-4-methylamphetamine)
The synthesis of DOM can be achieved from 2,5-dimethoxy-4-methylbenzaldehyde.
-
Preparation of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitropropene: A mixture of 2,5-dimethoxy-4-methylbenzaldehyde, nitroethane, and anhydrous ammonium acetate in glacial acetic acid is heated. Upon cooling, the product crystallizes and is collected by filtration.
-
Reduction to DOM: The nitropropene derivative is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically refluxed, and after workup to remove excess reducing agent and inorganic salts, the resulting amine (DOM) is extracted and purified, often by distillation and conversion to a salt form for stability and ease of handling.
Synthesis of DMT (N,N-Dimethyltryptamine)
Shulgin describes several methods for the synthesis of DMT in TiHKAL. One common method starts from indole.
-
Formation of Indol-3-ylglyoxyl Chloride: A solution of indole in anhydrous diethyl ether is treated with oxalyl chloride, resulting in the precipitation of indol-3-ylglyoxyl chloride as a yellow solid.
-
Amidation to Indol-3-yl N,N-dimethylglyoxylamide: The crude indol-3-ylglyoxyl chloride is added to an excess of aqueous dimethylamine. The resulting amide is then extracted and purified.
-
Reduction to DMT: A solution of the indol-3-yl N,N-dimethylglyoxylamide in anhydrous THF is slowly added to a refluxing solution of lithium aluminum hydride (LAH) in THF under an inert atmosphere. After an extended reflux period, the reaction is cooled, and the excess hydride is quenched. Following workup and extraction, the crude DMT is purified, for example, by distillation or conversion to a salt and recrystallization.
Signaling Pathways
Many of the psychoactive compounds synthesized by Shulgin, particularly the phenethylamines and tryptamines, are known to exert their effects primarily through interaction with serotonin receptors, with the 5-HT2A receptor being a key target.[11][12] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[13]
5-HT2A Receptor Activation and Gq/11 Signaling
The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[14][15][16] Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses.
Caption: Gq/11 protein-coupled signaling pathway activated by a 5-HT2A receptor agonist.
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.[18][19] Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. However, β-arrestins also act as scaffold proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), thereby initiating a distinct wave of cellular signaling.[20][21][22]
Caption: β-Arrestin mediated signaling and receptor regulation following 5-HT2A receptor activation.
Conclusion
The early research of Alexander Shulgin laid a crucial foundation for the modern understanding of psychoactive phenethylamines and tryptamines. His systematic approach to synthesis and self-bioassay, documented in his seminal works, provided a wealth of data that continues to be of significant value to researchers in chemistry, pharmacology, and drug development. This guide has provided a technical summary of his methodologies, quantitative findings, and the relevant biological pathways, offering a valuable resource for scientists seeking to build upon his pioneering work. It is important to note that the synthesis and possession of many of these compounds are subject to legal restrictions, and this guide is intended for informational and research purposes only, within the bounds of the law.
References
- 1. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Erowid Online Books : "PIHKAL" - The Chemical Story [erowid.org]
- 4. Full text of "Tihkal ( The Continuation) Alexander Shulgin" [archive.org]
- 5. shulginresearch.net [shulginresearch.net]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Shulgin Rating Scale - Wikipedia [en.wikipedia.org]
- 9. psychedelictimes.com [psychedelictimes.com]
- 10. blinkist.com [blinkist.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Diverse Roles of Arrestin Scaffolds in G Protein–Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scaffolding of Mitogen-Activated Protein Kinase Signaling by β-Arrestins [mdpi.com]
Navigating the Uncharted: A Technical Guide to the Toxicology of Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a formidable challenge to public health and a complex puzzle for toxicologists and drug development professionals. Characterized by their rapid proliferation and chemical diversity, these substances often lack a comprehensive safety profile, making preclinical assessment a critical priority. This guide provides an in-depth technical overview of the toxicology and safety data for three representative NPS from distinct chemical classes: the synthetic cannabinoid JWH-018, the synthetic cathinone MDPV, and the psychedelic phenethylamine 25I-NBOMe. It includes summaries of quantitative toxicological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of their mechanisms and effects.
Section 1: Quantitative Toxicology and Safety Data
The toxicological profiles of NPS are defined by their interactions with various receptor systems and their subsequent physiological effects. The following tables summarize key quantitative data for JWH-018, MDPV, and 25I-NBOMe, providing a basis for comparison of their potency and receptor affinity.
Table 1: Receptor Binding Affinities and Potency
| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy |
| JWH-018 | Cannabinoid CB1 | 9.00 ± 5.00[1] | 102 (EC50)[1] | Full Agonist[1] |
| Cannabinoid CB2 | 2.94 ± 2.65[1] | 133 (EC50)[1] | Full Agonist[1] | |
| MDPV | Dopamine Transporter (DAT) | 0.01 ± 0.002 µM (10 nM)[2] | 4.1 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] |
| Norepinephrine Transporter (NET) | - | 26 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] | |
| Serotonin Transporter (SERT) | - | 3,349 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] | |
| 25I-NBOMe | Serotonin 5-HT2A | 0.044 - 0.6[5] | 0.76 - 240 (EC50)[5] | Full Agonist[5] |
| Serotonin 5-HT2C | 1.03 - 4.6[5] | 2.38 - 88.9 (EC50)[5] | Agonist[5] | |
| Serotonin 5-HT1A | 1800[6] | - | - |
Table 2: Reported Human Fatalities and Adverse Effects
| Compound | Documented Fatalities | Common Severe Adverse Effects |
| JWH-018 | Yes, linked to drug toxicity and organ failure.[1][7] | Intense anxiety, agitation, psychosis, seizures, convulsions, psychotic relapses.[1][7] |
| MDPV | Numerous fatalities reported, often associated with MDPV toxicity. | Tachycardia, hypertension, intense panic attacks, psychosis, paranoia, aggression, hyperthermia, excited delirium, heart attack, stroke.[3][8][9][10] |
| 25I-NBOMe | At least 19 overdose deaths in the U.S. as of August 2015; numerous other case reports.[5][11] | Sympathomimetic toxicity (vasoconstriction, hypertension, tachycardia), agitation, aggression, seizures, hyperthermia, rhabdomyolysis, serotonin syndrome, toxic leukoencephalopathy.[5][12] |
Section 2: Core Experimental Protocols
The assessment of NPS toxicology relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for fundamental experiments used to characterize the substances discussed.
In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the cannabinoid CB1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an NPS at a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hCB1 or mouse brain homogenates).[13]
-
Radioligand specific for the receptor (e.g., [3H]CP-55,940 for CB1 receptors).[13]
-
Test compound (NPS) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the cytotoxic effects of an NPS on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.
Objective: To determine the concentration of an NPS that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Test compound (NPS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO, acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Exposure: Remove the medium and replace it with fresh medium containing various concentrations of the NPS. Include control wells with vehicle only.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).[16]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Section 3: Visualizing Mechanisms and Workflows
Understanding the complex interactions of NPS requires clear visualization of signaling pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Signaling Pathways
Experimental Workflows
Section 4: Discussion and Conclusion
The data presented highlight the significant toxicological risks associated with the selected NPS.
JWH-018 , as a potent, full agonist at CB1 receptors, demonstrates a higher potential for adverse effects compared to the partial agonism of THC.[1] A critical finding is that its hydroxylated metabolites retain significant activity at cannabinoid receptors, which may contribute to the prolonged and severe toxicity observed in users.[17][18][19]
MDPV is an exceptionally potent dopamine and norepinephrine reuptake inhibitor, with a potency for DAT inhibition that is many times greater than that of cocaine.[3][8][10] This potent dopaminergic and noradrenergic activity underlies its severe sympathomimetic and psychological effects, including a high potential for abuse and addiction.[3][4]
25I-NBOMe is one of the most potent agonists for the 5-HT2A receptor, which is responsible for its hallucinogenic effects.[5][12] However, its high affinity for this receptor also mediates a dangerous toxidrome characterized by severe vasoconstriction, seizures, and hyperthermia, which has resulted in numerous fatalities.[5][20][21]
The continued emergence of NPS necessitates a robust and adaptable toxicological screening paradigm. The experimental protocols and data presented in this guide offer a foundational framework for the scientific community to assess the risks of these substances. By employing standardized in vitro and in vivo models, researchers can better predict the potential for harm and inform public health and regulatory responses to this evolving challenge.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 6. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats | springermedizin.de [springermedizin.de]
- 7. soft-tox.org [soft-tox.org]
- 8. lagunatreatment.com [lagunatreatment.com]
- 9. Effects of MDPV Abuse [narconon.org]
- 10. hopeharborwellness.com [hopeharborwellness.com]
- 11. Pathological findings in 2 cases of fatal 25I-NBOMe toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature | Humston | Journal of Medical Cases [journalmc.org]
- 13. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular toxicological mechanisms of new psychoactive substances "in vitro" [edoc.unibas.ch]
- 16. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 19. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 4-HO-MET: A Technical Guide to its Legal and Scheduling Status
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the legal and scheduling status of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a psychedelic compound of the tryptamine class, for research purposes. It is intended to serve as a resource for researchers, scientists, and drug development professionals. This document outlines the regulatory landscape in key global jurisdictions, presents available quantitative pharmacological data, and details common experimental protocols for the study of this and similar compounds. Furthermore, it includes visualizations of relevant signaling pathways and logical frameworks to aid in the understanding of its mechanism of action and the assessment of its legal status.
Introduction
4-hydroxy-N-methyl-N-ethyltryptamine, also known as metocin or methylcybin, is a synthetic tryptamine and a structural analogue of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin. First synthesized by Alexander Shulgin, this compound is a non-selective serotonin receptor agonist, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. Its distinct subjective effects, often described as more visual with a clearer headspace compared to psilocin, have made it a subject of interest within the research community. This guide aims to provide a detailed framework for navigating the complexities of conducting research with this compound.
Legal and Scheduling Status for Research
The legal status of this compound is complex and varies significantly across different jurisdictions. It is often not explicitly scheduled but may be controlled under analogue or broad tryptamine "catch-all" clauses. Researchers must exercise due diligence and consult with legal counsel to ensure compliance with all applicable laws and regulations.
Table 1: Summary of Legal Status of this compound in Various Jurisdictions
| Jurisdiction | Legal Status | Notes for Researchers |
| United States | Unscheduled at the federal level, but can be considered a Schedule I analogue of psilocin under the Federal Analogue Act.[1][2] It is a Schedule I substance in some states (e.g., South Dakota, West Virginia).[1] | Possession, sale, or purchase could be prosecuted under the Federal Analogue Act if intended for human consumption. Researchers must obtain a DEA registration for Schedule I substances to work with this compound if it is treated as an analogue of psilocin.[2] |
| United Kingdom | Class A drug under the Misuse of Drugs Act 1971 due to a tryptamine catch-all clause.[1] | Research requires a Home Office license for Schedule 1 (the UK equivalent of Schedule I) drugs.[3][4] Recent government initiatives aim to streamline this process for legitimate research.[3][4] |
| European Union | Varies by member state. | No unified EU-wide scheduling. Researchers must adhere to the national laws of the specific member state. |
| Germany | Controlled under the Neue-psychoaktive-Stoffe-Gesetz (NpSG).[1] Possession is illegal but not always punishable, though ordering it can be interpreted as intent to distribute.[1] | Research may be possible under specific licensing and regulations governing new psychoactive substances. |
| Sweden | Schedule I narcotic.[1][2] | Research is highly restricted and requires specific permits for medical or scientific purposes. |
| Netherlands | Not explicitly listed on the official schedules. It is generally considered a research chemical that can be sold for research purposes.[5] | The legal landscape is subject to change, and researchers should monitor for any updates to the national drug laws. |
| Canada | Unscheduled.[6] | While not explicitly controlled, its status as an analogue of a controlled substance (psilocin) could lead to regulatory scrutiny. Researchers should consult with Health Canada for guidance. |
| Australia | Likely considered a Schedule 9 (Prohibited Substance) as an analogue of psilocin.[7] | Research may be possible for medical or scientific purposes with approval from Commonwealth and/or State or Territory Health Authorities.[7] |
United States Regulatory Framework for Research
In the United States, research with controlled substances is regulated by the Drug Enforcement Administration (DEA). While this compound is not explicitly listed in the Controlled Substances Act (CSA), its structural similarity to psilocin (a Schedule I substance) places it in a legally ambiguous position under the Federal Analogue Act.
To conduct research with a substance treated as a Schedule I compound, a researcher must:
-
Obtain a DEA research registration for Schedule I substances.[2]
-
Submit a detailed research protocol to the DEA.
-
Adhere to strict security and record-keeping requirements.
Pharmacology and Quantitative Data
This compound's pharmacological activity is primarily mediated through its interaction with serotonin (5-HT) receptors. The following tables summarize available quantitative data on its receptor binding affinity and functional activity.
Table 2: Receptor Binding Affinities (Ki, nM) of this compound and Related Tryptamines
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| This compound | 160 | 1100 | 280 | 49 | 42 | 47 | >10,000 | 1600 | >10,000 |
| Psilocin (4-HO-DMT) | 130 | 470 | 220 | 58 | 33 | 23 | 1200 | 1500 | >10,000 |
| Data from Ray (2010), obtained via radioligand binding assays. |
Table 3: Functional Activity (EC50, nM) of this compound at Serotonin Receptors (Calcium Mobilization Assay)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 64.5 | 16.2 | 111 |
| Data from a study on the pharmacologic activity of substituted tryptamines, indicating the concentration for 50% of maximal response in a calcium mobilization assay. |
Table 4: In Vivo Potency of this compound in Mice (Head-Twitch Response Assay)
| Compound | ED50 (µmol/kg) |
| This compound | 0.65 |
| Psilocin (4-HO-DMT) | 0.81 |
| ED50 represents the dose required to elicit a half-maximal response in the head-twitch response assay, a behavioral proxy for 5-HT2A receptor activation in rodents. |
Signaling Pathways
The psychedelic effects of this compound are believed to be mediated primarily through its agonistic activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a downstream signaling cascade.
Experimental Protocols
The following sections provide an overview of key experimental methodologies for the study of this compound and similar tryptamines. These are generalized protocols and should be adapted and optimized for specific research questions.
In Vitro Metabolism Using Human Liver Microsomes
This protocol is used to identify the metabolic fate of a compound.
Objective: To identify Phase I and Phase II metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for Phase II glucuronidation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
High-performance liquid chromatography-high-resolution tandem mass spectrometry (HPLC-HR-MS/MS) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound stock solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC-HR-MS/MS to identify the parent compound and its metabolites.
Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay in rodents that is a reliable proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
Objective: To quantify the in vivo potency of this compound.
Materials:
-
Male C57BL/6J mice
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimate mice to the observation chambers.
-
Administer this compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Immediately place the mouse back into the observation chamber.
-
Record the behavior for a set duration (e.g., 30-60 minutes).
-
Two trained observers, blind to the treatment conditions, manually score the number of head twitches from the video recordings. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Analyze the dose-response relationship to determine the ED50 value.
Calcium Mobilization Assay
This is a cell-based functional assay to measure the activation of Gq-coupled GPCRs like the 5-HT2A receptor.
Objective: To determine the potency and efficacy of this compound as a 5-HT2A receptor agonist.
Materials:
-
A cell line engineered to express the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and a reference agonist (e.g., serotonin).
-
A fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the cells in a multi-well plate (e.g., 96- or 384-well) and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Use the fluorescence plate reader to measure the baseline fluorescence of each well.
-
Add the different concentrations of this compound or the reference agonist to the wells.
-
Immediately begin kinetic reading of the fluorescence to measure the change in intracellular calcium concentration.
-
Analyze the data to generate dose-response curves and calculate EC50 and Emax values.
Conclusion
The study of this compound for research purposes requires a thorough understanding of a complex and evolving legal landscape, as well as a firm grasp of its pharmacological properties and the appropriate experimental methodologies. While its unscheduled status in some jurisdictions may appear to simplify access, the potential application of analogue legislation necessitates a cautious and compliant approach. The quantitative data presented here on its receptor interactions and in vivo potency provide a solid foundation for further investigation into its therapeutic potential and mechanism of action. The detailed experimental workflows offer a starting point for researchers to design and execute robust studies. As with all research involving psychoactive compounds, a commitment to rigorous scientific methodology and strict adherence to all legal and ethical guidelines is paramount.
References
- 1. Use of Controlled Substances in Research | University of Montana [umt.edu]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. drugscience.org.uk [drugscience.org.uk]
- 4. leafie.co.uk [leafie.co.uk]
- 5. ofdt.fr [ofdt.fr]
- 6. dea.gov [dea.gov]
- 7. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-HO-MET in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a potent psychedelic substance.[1][2] Structurally similar to the endogenous neurotransmitter serotonin, it is a serotonergic hallucinogen.[1][3] As with many novel psychoactive substances (NPS), the detection and quantification of this compound and its metabolites in biological matrices are crucial for clinical and forensic toxicology.[4][5] These application notes provide an overview of the analytical methodologies for the detection of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of this compound
The biotransformation of this compound is essential for identifying appropriate analytical targets for monitoring its use.[1][3] In vivo, the metabolism of this compound primarily involves monohydroxylation and glucuronidation.[1][3] In vitro studies have identified additional biotransformation pathways, including dihydroxylation, demethylation, the formation of a carboxylic acid, de-ethylation, and oxidative deamination.[1][3] Key metabolites that can be targeted for analysis in biological samples include N-demethyl-4-HO-MET, oxo-4-HO-MET, hydroxy-4-HO-MET, and the N-oxide metabolite.[4] The glucuronide conjugates of this compound are also important targets, particularly in urine samples.[1][3]
Caption: Metabolic pathway of this compound.
Analytical Methods
The primary analytical techniques for the detection and quantification of this compound in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] LC-MS/MS is often preferred due to its higher sensitivity and specificity, especially for detecting metabolites.[4]
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[6] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7]
General Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Blood Plasma
This protocol is based on methodologies described for the analysis of synthetic tryptamines in blood plasma.[4]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[8]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion of standards.
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is a general approach for the analysis of tryptamines in urine and incorporates parameters mentioned for this compound analysis.[8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample.
-
Add 3 mL of an organic solvent mixture (e.g., ethyl acetate/isopropanol, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
2. Derivatization
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
GC System: An Agilent 5975 Series GC/MSD System or similar.[8]
-
Column: A mid-polarity column such as a Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).[8]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[8]
-
Injection Port Temperature: 265°C.[8]
-
Oven Program: Start at 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min.[8]
-
Injection Mode: Splitless.[8]
-
Injection Volume: 1 µL.[8]
-
Mass Spectrometer:
Quantitative Data and Method Validation
Method validation is essential to ensure the reliability of analytical results.[9][10] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[9]
Table 1: Quantitative Parameters for this compound Analysis
| Parameter | LC-MS/MS (Blood Plasma) | GC-MS (Urine) | Reference |
| Linearity Range | Data not available | Data not available | |
| Limit of Detection (LOD) | Data not available | Data not available | |
| Limit of Quantification (LOQ) | Data not available | Data not available | |
| Accuracy (% Bias) | Data not available | Data not available | |
| Precision (%RSD) | Data not available | Data not available | |
| Reported Concentration | 193 ng/mL (in a clinical case) | Data not available | [4] |
Note: Specific validated quantitative data for this compound is limited in the reviewed literature. The table above serves as a template. Researchers should perform their own method validation according to established guidelines.[9][10][11]
Conclusion
The analytical detection of this compound in biological samples is achievable through both LC-MS/MS and GC-MS methodologies. LC-MS/MS generally offers superior sensitivity for the detection of both the parent compound and its metabolites.[4] Proper sample preparation is paramount to achieving accurate and reliable results. The protocols and information provided herein serve as a guide for researchers to develop and validate their own analytical methods for this compound detection.
References
- 1. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfsre.org [cfsre.org]
- 9. wjarr.com [wjarr.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. biopharminternational.com [biopharminternational.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of tryptamines
Application Notes & Protocols for the GC-MS Analysis of Tryptamines
Introduction
Tryptamines are a class of monoamine alkaloids that includes a variety of naturally occurring and synthetic compounds known for their psychoactive properties. Many tryptamine derivatives interact with serotonin receptors in the brain, particularly the 5-HT2A receptor, which is believed to be primarily responsible for their psychedelic effects.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of tryptamines in various matrices for research, clinical, and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this analysis due to its high sensitivity, selectivity, and ability to provide structural information.[2][3] These application notes provide detailed protocols for the analysis of tryptamines using GC-MS.
Data Presentation
The following tables summarize the retention times and mass spectrometric data for a selection of tryptamines, as well as performance characteristics of a typical GC-MS method.
Table 1: GC-MS Data for Selected Tryptamines
| Analyte | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Main Mass Fragments (m/z) |
| α-Methyltryptamine (AMT) | 29.8 | C₁₁H₁₄N₂ | 174.24 | 115, 130, 174 |
| N,N-Dimethyltryptamine (DMT) | 30.1 | C₁₂H₁₆N₂ | 188.27 | 58, 130, 188 |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | 47.6 | C₁₂H₁₆N₂O | 204.27 | 145, 160, 204 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 48.1 | C₁₃H₁₈N₂O | 218.29 | 58, 160, 218 |
| Psilocin | 51.8 | C₁₂H₁₆N₂O | 204.27 | 58, 146, 204 |
| Bufotenine | 52.8 | C₁₂H₁₆N₂O | 204.27 | 58, 146, 204 |
| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | 55.1 | C₁₇H₂₆N₂O | 274.40 | 114, 160, 274 |
| 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) | 56.5 | C₁₆H₂₄N₂O | 260.38 | 114, 146, 260 |
Data compiled from various sources. Retention times are indicative and may vary based on specific instrument conditions.[4]
Table 2: Example GC-MS Method Performance for Tryptamine Analysis
| Parameter | Performance |
| Linearity Range | 0.01–2.0 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Intra-day Precision (%CV) | 3.11% - 5.82% |
| Inter-day Precision (%CV) | 3.11% - 5.82% |
| Recovery | 90.7% |
Performance data is illustrative and specific to the validation of a method for 5-MeO-DPT.[5]
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of tryptamines from aqueous samples.
Materials:
-
Sample containing tryptamines
-
Methylene chloride (CH₂Cl₂)
-
0.2 N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
To 1.5 mL of the aqueous sample, add 20 µL of 0.2 N NaOH to basify the solution.
-
Add 1.5 mL of methylene chloride to the sample.
-
Vortex the mixture for 1 minute to facilitate the extraction of the free base of the tryptamines into the organic layer.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (methylene chloride) to a clean tube.
-
Dry the organic extract by adding a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.[1]
2. Derivatization (Silylation)
Derivatization is often recommended to improve the volatility and thermal stability of tryptamines, leading to better chromatographic peak shapes.[6][7] Silylation is a common derivatization technique.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block or oven
-
GC vials
Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add a silylating agent such as BSTFA to the dried residue.
-
Seal the vial and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to allow the reaction to complete.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 250 µm inner diameter, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[1]
-
Inlet Temperature: 280°C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 2:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 310°C.
-
Final hold: 3 minutes at 310°C.[1]
-
MS Conditions:
Visualizations
Caption: Experimental workflow for GC-MS analysis of tryptamines.
Caption: Simplified signaling pathway of psychedelic tryptamines.
References
Synthesis and Purification of Research-Grade 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of research-grade 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a substituted tryptamine of significant interest in neuropharmacological research. The methodologies described herein are based on established chemical principles, primarily the Speeter-Anthony tryptamine synthesis, and are intended for use in controlled laboratory settings by qualified professionals.
Introduction
This compound, also known as metocin, is a structural analogue of psilocin, the active metabolite of psilocybin.[1] Its activity as a non-selective serotonin receptor agonist, with high affinity for the 5-HT2A receptor, makes it a valuable tool for investigating the serotonergic system and the mechanisms underlying psychedelic compounds.[2] The synthesis of research-grade this compound requires a multi-step process beginning with a protected 4-hydroxyindole, followed by purification to ensure high purity for experimental use.
Synthesis Protocol: Modified Speeter-Anthony Tryptamine Synthesis
The most common and established method for synthesizing this compound and its analogues is a variation of the Speeter-Anthony tryptamine synthesis.[2] This pathway typically commences with a protected 4-hydroxyindole to prevent unwanted side reactions. A common starting material is 4-benzyloxyindole.
The synthesis can be outlined in four main stages:
-
Oxalylation: Reaction of 4-benzyloxyindole with oxalyl chloride.
-
Amidation: Formation of the glyoxylamide by reaction with N-ethyl-N-methylamine.
-
Reduction: Reduction of the glyoxylamide to form the tryptamine backbone.
-
Deprotection: Removal of the benzyl protecting group to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxyindole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled solution with stirring.
-
Allow the reaction to proceed at 0°C for a specified time, monitoring the formation of a precipitate, which is the desired product.
-
After the reaction is complete, the solid product can be isolated by filtration and washed with cold, anhydrous solvent.
Step 2: Synthesis of 4-Benzyloxy-N-ethyl-N-methyl-3-indoleglyoxylamide
-
Suspend the 4-benzyloxy-3-indoleglyoxylyl chloride from the previous step in a fresh portion of anhydrous solvent.
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-ethyl-N-methylamine in the same anhydrous solvent.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the crude glyoxylamide.
Step 3: Reduction to 4-Benzyloxy-N-methyl-N-ethyltryptamine (4-BnO-MET)
-
In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like THF.
-
Slowly add a solution of the crude glyoxylamide from the previous step to the LAH suspension at 0°C.
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours.
-
Monitor the reaction for completion.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture, and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and remove the solvent to yield crude 4-BnO-MET.
Step 4: Deprotection to this compound
-
Dissolve the crude 4-BnO-MET in a suitable solvent for hydrogenation, such as ethanol or methanol.
-
Add a palladium-based catalyst, for example, palladium on charcoal (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain the crude this compound freebase.
Purification Protocols
Crude this compound can be purified to research-grade by several methods, including column chromatography and salt formation followed by crystallization.
Purification by Column Chromatography
-
Prepare a silica gel column with a suitable non-polar solvent system.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the solution onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).
-
Collect fractions and analyze them for the presence of the desired product.
-
Combine the pure fractions and remove the solvent to yield purified this compound.
Purification by Fumarate Salt Formation and Crystallization
Tryptamines are often converted to their fumarate salts for enhanced stability and ease of purification.
-
Dissolve the crude this compound freebase in a suitable solvent such as methanol or acetone.
-
In a separate flask, dissolve a stoichiometric amount of fumaric acid in the same solvent, heating gently if necessary.
-
Add the fumaric acid solution to the this compound solution with stirring.
-
Allow the mixture to cool, which should induce the crystallization of this compound fumarate.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
To obtain the freebase from the fumarate salt, an acid-base extraction can be performed.
-
Dissolve the this compound fumarate in water.
-
Basify the solution to a pH of 9-10 with a suitable base like sodium hydroxide.
-
Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent to yield the purified this compound freebase.
Data Presentation
| Parameter | Synthesis Step/Purification Method | Value/Range | Reference |
| Molecular Formula | This compound | C13H18N2O | [3] |
| Molecular Weight | This compound | 218.30 g/mol | [1] |
| Typical Purity (as reference standard) | This compound | ≥98% | [3] |
| Dosage Range (as reported by Shulgin) | Oral | 10 - 20 mg | [1] |
| Duration of Action | Oral | 4 - 6 hours | [1] |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for In Vivo Study of 4-HO-MET in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), also known as metocin or methylcybin, is a synthetic tryptamine psychedelic that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] It is classified as a serotonergic hallucinogen, exerting its primary effects through agonism at serotonin receptors, particularly the 5-HT2A subtype.[1][2][3] Understanding the in vivo effects of this compound is crucial for elucidating its mechanism of action, therapeutic potential, and abuse liability.
These application notes provide a framework for designing and conducting preclinical studies in rodents to characterize the pharmacological and behavioral profile of this compound. The protocols outlined below are standard assays used to evaluate psychedelic compounds.
Key Research Applications:
-
Assessment of psychedelic-like effects using the head-twitch response (HTR).
-
Evaluation of general locomotor activity and anxiety-like behaviors in the open-field test (OFT).
-
Determination of subjective drug effects through drug discrimination paradigms.
-
Characterization of physiological responses such as changes in body temperature.
Pharmacology and Pharmacodynamics
This compound acts as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are primarily attributed to its activity as a partial or full agonist at the 5-HT2A receptor.[2][3] Like other classic psychedelics, activation of the 5-HT2A receptor is a key event initiating downstream signaling cascades that lead to altered perception and cognition.[4][5] The compound also shows affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C.[1][6]
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Notes |
|---|---|---|
| 5-HT₁ₐ | Moderate Affinity | Also targeted by psilocin; may modulate psychedelic effects.[6][7] |
| 5-HT₂ₐ | High Affinity | Primary target for psychedelic effects.[3][7] |
| 5-HT₂ₑ | Moderate Affinity | Contributes to the overall pharmacological profile.[7] |
| 5-HT₂ₒ | Moderate Affinity | Common target for tryptamines.[1] |
| SERT | Weak Affinity | Some interaction with the serotonin transporter has been noted.[3] |
Note: Specific Kᵢ values for this compound are not consistently reported across all studies; the table reflects the general consensus on its binding profile. 4-hydroxy compounds generally show higher affinity across 5-HT receptors compared to their 4-acetoxy counterparts.[6]
Pharmacokinetics and Metabolism
The metabolism of this compound in vivo involves several biotransformation pathways. The primary routes include monohydroxylation and glucuronidation.[8] For forensic analysis of urine samples, the N-oxide metabolite and the HO-alkyl metabolite are recommended as target compounds, in addition to the parent compound and its glucuronides.[8] In human studies, metabolites including N-demethyl-, oxo-, and hydroxy-4-HO-MET have been identified in blood.[3] The onset of action is reported to be within 30 minutes, with a duration of 4-6 hours in humans, which can inform the timing of behavioral assessments in rodent models.[1]
Experimental Protocols
The HTR is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[4][5][9]
Protocol:
-
Animals: Male C57BL/6J mice are commonly used for HTR studies.[4] Animals should be allowed to acclimate to the facility for at least one week before testing.
-
Apparatus: A standard transparent cylindrical enclosure (e.g., glass cylinder) placed within a magnetometer coil for automated detection or observed directly/recorded for manual scoring.[4]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Doses should be selected based on pilot studies or literature on similar compounds. A dose-response curve is recommended.
-
Procedure: a. Administer the vehicle or a specific dose of this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. b. Immediately place the mouse into the testing cylinder. c. Record head-twitch events for a predetermined period, typically 30 to 60 minutes.[4] Recording can begin immediately after injection.[10]
-
Data Analysis: a. Quantify the total number of head twitches over the observation period. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control. c. Results are often presented as a dose-response curve, which may be biphasic (inverted U-shape).[4][9]
Table 2: Example HTR Dose-Response Data for a Psychedelic Agent (DOI)
| Dose (mg/kg, IP) | Mean HTR Count (± SEM) |
|---|---|
| Vehicle | 2 ± 0.5 |
| 0.25 | 15 ± 2.1 |
| 0.5 | 35 ± 4.5 |
| 1.0 | 50 ± 6.2 |
| 2.5 | 30 ± 3.8 |
Note: This table is illustrative, based on typical data for a 5-HT2A agonist like DOI.[5][10] A similar pattern would be expected for this compound.
The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[11][12][13]
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice.
-
Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with walls to prevent escape.[14] The floor is often divided into a grid with a defined center zone. The test should be conducted under controlled lighting conditions.
-
Procedure: a. Administer vehicle or this compound at selected doses. b. After a specified pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open-field arena.[15] c. Allow the animal to explore freely for a set duration, typically 5-20 minutes.[11][14] d. Record the session using a video camera mounted above the arena for later analysis with tracking software.
-
Data Analysis: a. Locomotor Activity: Total distance traveled, number of line crossings.[12] b. Anxiety-Like Behavior: Time spent in the center versus the periphery (thigmotaxis), latency to enter the center zone.[11][12] c. Other Behaviors: Rearing frequency, grooming bouts.[13] d. Compare data between treatment groups using appropriate statistical tests.
This paradigm assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to a specific drug cue.[15][16]
Protocol:
-
Animals: Male Sprague-Dawley rats are frequently used.[15]
-
Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers.[16]
-
Training Phase: a. Rats are trained to discriminate an injection of a known hallucinogen (e.g., DOM, 0.5 mg/kg, i.p.) from a saline injection.[15] b. On drug training days, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets. c. On saline training days, responses on the other lever (the "saline-appropriate" lever) are reinforced. d. Training continues until rats reliably respond on the correct lever (>80% accuracy).
-
Testing Phase: a. Once trained, administer various doses of this compound to test for substitution. b. Place the rat in the chamber and record the percentage of responses on the drug-appropriate lever before the first reinforcer is delivered. c. Full substitution is typically defined as >80% responding on the drug-appropriate lever.
-
Data Analysis: a. Calculate the percentage of drug-appropriate responding for each dose of this compound. b. Determine the ED₅₀ value (the dose at which 50% of the maximum effect is observed). c. All tested tryptamines, including this compound, have been shown to fully substitute for the discriminative stimulus effects of DOM.[15]
Table 3: Drug Discrimination Substitution Data for Tryptamines
| Compound | ED₅₀ (mg/kg) for Substitution for DOM (0.5 mg/kg) |
|---|---|
| DOM | 0.17 |
| 4-HO-DMT (Psilocin) | 0.81 |
| This compound | 1.08 |
| 4-HO-DET | 0.90 |
Data adapted from studies in Sprague-Dawley rats.[15]
Mandatory Visualizations
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: Logical workflow for the Drug Discrimination paradigm.
Caption: Experimental workflow for the Open-Field Test (OFT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 14. Open field test for mice [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-HO-MET as a Pharmacological Tool for 5-HT2A Receptor Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine, serves as a valuable pharmacological tool for the investigation of the serotonin 2A (5-HT2A) receptor. Its properties as a potent partial agonist make it a suitable compound for in vitro and in vivo studies aimed at elucidating the function and signaling of this critical G-protein coupled receptor (GPCR). The 5-HT2A receptor is a key target in neuroscience research and drug development, implicated in various physiological processes and neuropsychiatric conditions. These application notes provide detailed protocols for utilizing this compound to characterize 5-HT2A receptor activity.
Pharmacological Profile of this compound
This compound is a close structural analog of psilocin (4-HO-DMT) and acts as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are primarily mediated through its agonist activity at the 5-HT2A receptor.[1]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various serotonin receptors. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors
| Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT2A | 69 | DMT | 347 |
| 5-HT2C | - | - | - |
| 5-HT1A | - | - | - |
| 5-HT1B | >10,000 | Ergotamine | 4-12 |
| 5-HT1D | >10,000 | Ergotamine | 3-6 |
| 5-HT1E | 1300 | 5-HT | 5-15 |
| 5-HT2B | - | - | - |
| 5-HT5A | 1400 | Ergotamine | 12-37 |
| 5-HT6 | 3200 | Clozapine | 7-23 |
| 5-HT7 | 3700 | Clozapine | 12-36 |
Data compiled from multiple sources.[2][3] Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50) of this compound at Human 5-HT2A Receptor
| Assay Type | EC50 (nM) | Emax (%) | Reference Compound | Reference EC50 (nM) |
| Calcium Mobilization | 45.8 ± 8.1 | 97.4 ± 2.0 | DMT | 540 |
| IP1 Accumulation | 43.1 | - | 5-HT | - |
Data compiled from multiple sources.[2] Note: A lower EC50 value indicates higher potency.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates two major signaling cascades: the canonical Gq-mediated pathway and the β-arrestin pathway.[4][5] Understanding these pathways is crucial for interpreting functional assay data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msudenver.edu [msudenver.edu]
Application Notes and Protocols for Radiolabeling 4-Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of radiolabeling techniques for 4-substituted tryptamines, a class of compounds with significant interest in neuroscience research and drug development due to their potent effects on the central nervous system, primarily through interaction with serotonin receptors. This document outlines protocols for radiolabeling with various isotopes, summarizes key quantitative data, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to Radiolabeling 4-Substituted Tryptamines
Radiolabeling is an indispensable technique in drug discovery and development, allowing researchers to trace, quantify, and characterize the behavior of molecules in biological systems. For 4-substituted tryptamines, such as psilocin (4-HO-DMT) and its analogs, radiolabeling enables critical in vitro and in vivo studies, including receptor binding assays, autoradiography, and neuroimaging techniques like Positron Emission Tomography (PET). The choice of radionuclide—commonly carbon-14 (¹⁴C), tritium (³H), carbon-11 (¹¹C), or fluorine-18 (¹⁸F)—depends on the specific application, desired specific activity, and the half-life of the isotope.
Signaling Pathways of 4-Substituted Tryptamines
4-substituted tryptamines primarily exert their effects by acting as agonists at serotonin receptors, with the 5-HT2A receptor being a key target for their psychedelic properties. Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a complex intracellular signaling cascade.
Radiolabeling Protocols
Carbon-14 (¹⁴C) Labeling
Carbon-14 is ideal for metabolic studies due to its long half-life (5730 years), allowing for long-term experiments without significant decay.[1][2] The introduction of a ¹⁴C atom into the tryptamine scaffold is typically achieved through multi-step synthesis.
Protocol: Synthesis of [¹⁴C]Psilocybin
This protocol is adapted from the synthesis of psilocin and psilocybin labeled with carbon-14 at the indole 2-position.[3]
-
Precursor Synthesis: Synthesize a 4-substituted indole intermediate.
-
Side Chain Incorporation:
-
Treat the indole intermediate with oxalyl chloride.
-
React the resulting product with dimethylamine.
-
Reduce the intermediate with lithium aluminum hydride to form the 3-dimethylaminoethyl side chain.
-
-
¹⁴C-Labeling Step: The specific step for ¹⁴C incorporation will depend on the chosen synthetic route and the position of the label. For labeling at the 2-position of the indole ring, a precursor containing the ¹⁴C label is used in the initial indole synthesis.
-
Phosphorylation (for Psilocybin): Phosphorylate the 4-hydroxy group of the synthesized [¹⁴C]psilocin.
-
Purification: Purify the final [¹⁴C]psilocybin using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and radiochemical purity of the product.
Carbon-11 (¹¹C) Labeling
With a short half-life of 20.4 minutes, ¹¹C is a positron emitter used for PET imaging.[4][5] The radiosynthesis must be rapid and efficient. A common method is N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.
Protocol: Synthesis of [¹¹C]Psilocin
This protocol describes the N-methylation of the desmethyl precursor of psilocin.[6]
-
Precursor Synthesis: Synthesize the desmethyl precursor, 4-hydroxy-N-methyltryptamine. This can be achieved through a multi-step synthesis starting from 4-benzyloxyindole.[6]
-
[¹¹C]CH₃I Production: Produce [¹¹C]CH₃I from [¹¹C]CO₂ or [¹¹C]CH₄ generated in a cyclotron.
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor in a suitable solvent (e.g., acetonitrile).
-
Introduce the [¹¹C]CH₃I into the reaction vessel.
-
Heat the reaction mixture (e.g., at 80°C for 10 minutes).[6]
-
-
Purification: Quickly purify the [¹¹C]psilocin using semi-preparative HPLC.
-
Formulation: Formulate the purified product in a physiologically compatible solution for in vivo studies. The entire process should be completed within approximately 45 minutes.[6]
Tritium (³H) Labeling
Tritium (³H) is a low-energy beta emitter with a half-life of 12.3 years, making it suitable for receptor binding assays and autoradiography.[7] Tritium labeling can be achieved through various methods, including catalytic reduction of a precursor with tritium gas or hydrogen isotope exchange.
Protocol: Tritiation of a Tryptamine Precursor by Catalytic Reduction
This is a general protocol for introducing tritium via the reduction of an unsaturated bond.
-
Precursor Synthesis: Synthesize a precursor molecule containing a double or triple bond at the desired labeling position.
-
Catalytic Tritiation:
-
Dissolve the precursor in an appropriate solvent.
-
Add a catalyst (e.g., palladium on carbon).
-
Introduce tritium gas (T₂) into the reaction vessel.
-
Allow the reaction to proceed until the precursor is fully reduced.
-
-
Purification: Remove the catalyst by filtration and purify the tritiated product using HPLC to separate it from any radiochemical impurities.
-
Characterization: Determine the specific activity and radiochemical purity of the final product.
Experimental Workflows
A typical workflow for utilizing radiolabeled 4-substituted tryptamines in research involves several key stages, from synthesis to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for various radiolabeled 4-substituted tryptamines.
Table 1: Radiochemical Data
| Compound | Isotope | Specific Activity | Radiochemical Yield | Reference |
| Psilocybin-2-¹⁴C | ¹⁴C | 234 µCi/mg | Not Reported | [3] |
| 5-MeO-DMT-2-¹⁴C | ¹⁴C | 173 µCi/mg | Not Reported | [3] |
| [¹¹C]Psilocin | ¹¹C | Not Reported | 20 ± 5% | [6] |
Table 2: Receptor Binding Affinities (Ki in nM) at Human 5-HT Receptors
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | Reference |
| DMT | 347 | 234 | 2100 | [8] |
| Psilocin (4-HO-DMT) | 79 | >1000 | 2500 | [8] |
| 4-AcO-DMT | 93 | >1000 | 2500 | [8] |
| 4-HO-MET | Not Reported | Not Reported | Not Reported | |
| 4-AcO-MET | Not Reported | Not Reported | Not Reported | |
| 4-HO-DET | Not Reported | Not Reported | Not Reported | |
| 4-AcO-DET | >1000 | >1000 | >1000 | [8] |
| 4-HO-DiPT | Not Reported | Not Reported | Not Reported | |
| 4-AcO-DiPT | >1000 | >1000 | >1000 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. Lower Ki values indicate higher binding affinity.
Conclusion
The radiolabeling of 4-substituted tryptamines is a powerful tool for elucidating their complex pharmacology. The choice of isotope and labeling strategy should be carefully considered based on the research question. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further understand the therapeutic potential and neurobiological effects of these fascinating compounds.
References
- 1. GAS-EXPOSURE LABELING OF ORGANICS WITH TRITIUM (Journal Article) | OSTI.GOV [osti.gov]
- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 3. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 14C-Labeled Penicillic Acid with High Specific Activity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Functional Activity of 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), also known as metocin, is a lesser-known psychedelic tryptamine that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1] Like classic serotonergic hallucinogens, this compound is believed to exert its primary psychedelic effects through its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype.[2] As interest in the therapeutic potential of psychedelic compounds grows, it is crucial to characterize the pharmacological and functional activity of novel analogues like this compound.
These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to determine the functional activity of this compound at key serotonin receptors. The described assays will enable researchers to quantify the potency and efficacy of this compound in activating downstream signaling pathways, providing valuable data for structure-activity relationship studies and drug development programs. The primary focus is on assays measuring G-protein-mediated signaling and β-arrestin recruitment, two major pathways activated by 5-HT2A receptors.[3]
Molecular Target and Signaling Pathways
This compound is a non-selective serotonin receptor agonist, with activity at the 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT1A receptors.[2] The hallucinogenic effects of serotonergic psychedelics are primarily mediated by the activation of the 5-HT2A receptor.[3] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to G-protein signaling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. The balance between G-protein signaling and β-arrestin recruitment, often referred to as "functional selectivity" or "biased agonism," is an important area of research in GPCR pharmacology and may contribute to the unique pharmacological profiles of different psychedelic compounds.
Below is a diagram illustrating the primary signaling pathways associated with 5-HT2A receptor activation.
Caption: 5-HT2A Receptor Signaling Pathways.
Data Presentation
The following table summarizes the in vitro functional activity of this compound at human serotonin receptors as determined by a calcium flux assay. This data is derived from a study by Klein et al. (2020).
| Receptor | Assay Type | Parameter | This compound Value (nM) | 5-HT (Serotonin) Value (nM) | Emax (% of 5-HT) |
| 5-HT2A | Calcium Flux | EC50 | 18.2 | 8.9 | 98.6% |
| 5-HT2B | Calcium Flux | EC50 | 15.1 | 1.1 | 100% |
| 5-HT2C | Calcium Flux | EC50 | 39.5 | 0.4 | 93.8% |
EC50: The half maximal effective concentration. Emax: The maximum effect.
Experimental Protocols
The following are detailed protocols for three key in vitro functional assays to characterize the activity of this compound.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.
Principle: Activation of the 5-HT2A receptor by an agonist such as this compound leads to a Gq-mediated release of intracellular calcium stores. This transient increase in cytosolic calcium can be detected using a calcium-sensitive fluorescent dye. The fluorescence intensity is directly proportional to the intracellular calcium concentration.
Experimental Workflow:
Caption: Calcium Flux Assay Workflow.
Materials and Reagents:
-
HEK293T cells stably or transiently expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
96-well black, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Invitrogen).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
This compound and a reference agonist (e.g., serotonin).
-
A fluorescent microplate reader with automated liquid handling capabilities (e.g., FlexStation 3).
Protocol:
-
Cell Plating: Seed HEK293T cells expressing the 5-HT2A receptor into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For example, mix 10 µl of 1 mM Fluo-4 AM with 10 µl of 20% Pluronic F-127, and then add this to 5 ml of HBSS.[4]
-
Aspirate the culture medium from the cells and wash twice with HBSS.[4]
-
Add 100 µl of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (serotonin) in HBSS at the desired concentrations.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescent microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for each well for approximately 20 seconds.
-
Program the instrument to add the compound solutions to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of the reference agonist.
-
Plot the normalized response versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of a downstream second messenger.
Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally to myo-inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Experimental Workflow:
References
- 1. brainvta.tech [brainvta.tech]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) in biological matrices. This compound is a synthetic tryptamine and a psychedelic substance, structurally similar to psilocin.[1][2] The increasing prevalence of novel psychoactive substances (NPS) necessitates reliable analytical methods for their detection and quantification in forensic, clinical, and research settings.[3][4][5] This method is suitable for pharmacokinetic studies, toxicological screening, and quality control of this compound.
Introduction
4-Hydroxy-N-methyl-N-ethyltryptamine (this compound), also known as metocin, is a lesser-known psychedelic tryptamine.[2] It is an analogue of psilocin, the active metabolite of psilocybin.[1] Like other serotonergic hallucinogens, this compound is believed to exert its effects primarily through agonism at serotonin 5-HT2A receptors.[2] The development of a validated analytical method is crucial for understanding its pharmacology, metabolism, and potential for abuse. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological samples.[6][7]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d4 or a structurally similar compound)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices.[8]
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) is suitable for the separation of this compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, nebulizer gas, and drying gas flow.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer. Based on literature, the protonated molecule [M+H]+ for this compound is m/z 219.1.[9] Characteristic fragment ions would be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 219.1 | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Internal Standard | To be determined | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 150 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 90 - 110 |
| High | 400 | > 80 | 90 - 110 |
Stability
This compound solutions and samples in the biological matrix were found to be stable under various storage conditions. Tryptamines can be prone to degradation in solution, so proper storage is crucial.[10]
| Stability Test | Condition | Stability |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | Stable |
| Short-Term Stability | 24 hours at room temperature | Stable |
| Long-Term Stability | 30 days at -80°C | Stable |
| Post-Preparative Stability | 48 hours in autosampler at 4°C | Stable |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bluelight.org [bluelight.org]
Proper laboratory handling and storage procedures for 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the safe handling, storage, and laboratory use of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). Adherence to these guidelines is crucial for ensuring personnel safety, maintaining sample integrity, and obtaining reliable experimental results.
Chemical and Physical Properties
This compound is a synthetic tryptamine and a structural analog of psilocin.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-{2-[Ethyl(methyl)amino]ethyl}-1H-indol-4-ol | [2][3] |
| Synonyms | Metocin, Methylcybin, 4-hydroxy-N-methyl-N-ethyltryptamine | [2][4] |
| CAS Number | 77872-41-4 | [4] |
| Molecular Formula | C₁₃H₁₈N₂O | [2][4] |
| Molecular Weight | 218.300 g/mol | [2][3] |
| Appearance | White to light-beige or light-grey crystalline solid | [5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL | [4] |
Safety and Handling
While the Safety Data Sheet (SDS) from some suppliers may not classify this compound as a hazardous substance, it is prudent to handle it with care as a research chemical with psychoactive properties.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes or airborne particles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: A properly fitted respirator (e.g., N95) is recommended when handling the powder outside of a fume hood to avoid inhalation.
Engineering Controls
-
Fume Hood: All weighing and preparation of stock solutions from the powdered form should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
General Handling Practices
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is critical to maintain the integrity and potency of this compound, which is susceptible to degradation.
Short-Term and Long-Term Storage of Solid Form
For optimal stability, this compound powder should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | Freezer (-20°C) is recommended for long-term storage.[6] A cool, dark place may suffice for shorter periods.[7] |
| Atmosphere | Store in an airtight container.[8] Displacing the atmosphere with an inert gas like argon can further enhance stability.[8] |
| Light | Protect from light by using an amber glass vial or other opaque container.[8][9] |
| Moisture | Keep in a dry environment, preferably with a desiccant.[6] When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[6] |
Anecdotal evidence suggests that under ideal conditions (cool, dark, dry), the half-life of this compound could be in the range of 6-7 years.[8] However, improper storage can lead to significant degradation.
Storage of Solutions
4-substituted tryptamines, including this compound, are known to degrade rapidly when in solution, especially in the presence of water and oxygen.[10][11] This degradation is often indicated by a color change to brown or black.[10][11]
-
Solvent: If solutions must be prepared for storage, use a non-aqueous solvent if possible.
-
Temperature: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[9]
-
Protection: Solutions should be protected from light and stored under a nitrogen atmosphere.[9]
-
Recommendation: It is strongly recommended to prepare solutions fresh for each experiment. If storing solutions, do so for the shortest possible time.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 2.183 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary.[5]
-
Storage: If not for immediate use, blanket the vial with nitrogen, seal tightly, and store at -20°C or -80°C.[9]
Protocol for Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the detection and quantification of this compound and its metabolites in biological matrices.[12][13]
-
Sample Preparation:
-
For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction can be employed.
-
For urine samples, a "dilute-and-shoot" method may be sufficient, or SPE can be used for cleaner samples.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%), is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion pairs for this compound should be optimized.
-
-
Quantification: A standard curve should be prepared using a certified reference material of this compound in the same matrix as the samples. The use of a deuterated internal standard is recommended for improved accuracy.
Waste Disposal
Dispose of this compound waste in accordance with all federal, state, and local regulations.[14]
-
Solid Waste: Unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.[15]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Consultation: Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
Visualizations
References
- 1. 4-Hydroxy-N-methyl-N-ethyltryptamine Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H18N2O | CID 21786582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ofdt.fr [ofdt.fr]
- 6. bluelight.org [bluelight.org]
- 7. trippywiki.com [trippywiki.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bluelight.org [bluelight.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicalwastepros.com [medicalwastepros.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC-MS/MS for Tryptamine Analysis
Welcome to the technical support center for HPLC-MS/MS analysis of tryptamines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for tryptamine analysis?
A1: For reverse-phase HPLC analysis of tryptamines, a C18 column is commonly used.[1] A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component like acetonitrile or methanol is a good starting point.[2] For mass spectrometry applications, it's crucial to use volatile modifiers like formic acid instead of non-volatile acids like phosphoric acid.[3]
Q2: How do I choose the right ionization mode for tryptamine analysis?
A2: Electrospray ionization (ESI) in positive mode is typically the preferred method for analyzing tryptamines as they readily form protonated molecules [M+H]+.[3]
Q3: What are typical MRM transitions for tryptamine?
A3: Multiple Reaction Monitoring (MRM) is a sensitive technique for quantification. For tryptamine, the transition of the precursor ion to a specific product ion is monitored. The most intense transition is generally used for quantification, with a second transition used for confirmation.[3] The specific m/z values for precursor and product ions should be optimized for your instrument.
Q4: What are common sample preparation techniques for tryptamine analysis in biological matrices?
A4: Common techniques for preparing biological samples like plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4] For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient.[1][5] For more complex matrices or to achieve lower detection limits, SPE can provide a cleaner extract.[4]
Troubleshooting Guide
Peak Shape Issues
Q5: My tryptamine peak is tailing. What are the possible causes and solutions?
A5: Peak tailing is a common issue in chromatography and can have several causes:
-
Secondary Interactions: Tryptamines, being basic compounds, can interact with residual silanol groups on the silica-based column packing, leading to tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing formic acid) to protonate the tryptamine and minimize these interactions.[6] Increasing the buffer concentration in the mobile phase can also help.[6] Using an end-capped C18 column or a column with a different stationary phase can also reduce tailing.[7]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.[6]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or a void at the column inlet can cause peak distortion.[8][9]
-
Solution: If all peaks are tailing, it might indicate a physical problem with the column.[8] Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[9] Using a guard column can help protect the analytical column from contamination.[10]
-
Q6: I am observing split peaks for my tryptamine standard. What should I do?
A6: Split peaks can be caused by:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[8]
-
Solution: Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
-
Partially Clogged Column Frit: Similar to peak tailing, a blockage at the column inlet can distort the peak shape.[8]
-
Solution: Try back-flushing the column or replacing the inlet frit if possible.
-
-
Column Void: A void in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[8]
-
Solution: This usually indicates the end of the column's life, and it will need to be replaced.
-
Retention Time and Sensitivity Issues
Q7: My tryptamine retention time is shifting between injections. Why is this happening?
A7: Retention time shifts can be frustrating and can point to several issues:
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or changes in the solvent composition over time (e.g., evaporation of the organic component) can lead to shifts in retention.[7]
-
Solution: Prepare fresh mobile phases regularly and keep solvent bottles capped.[8] Ensure your HPLC pump is functioning correctly and delivering a consistent mobile phase composition.
-
-
Column Temperature Fluctuations: The column temperature can affect retention time.
-
Solution: Use a column oven to maintain a stable temperature.[7]
-
-
Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time instability.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q8: I am experiencing low sensitivity or a weak signal for tryptamine. How can I improve it?
A8: Low sensitivity can be a result of several factors from sample preparation to instrument settings:
-
Suboptimal MS Parameters: The collision energy, declustering potential, and other MS parameters may not be optimized for tryptamine.
-
Solution: Perform a compound optimization by infusing a standard solution of tryptamine directly into the mass spectrometer to determine the optimal parameters for your specific instrument.
-
-
Ion Suppression: Components in the sample matrix can co-elute with tryptamine and suppress its ionization in the MS source, leading to a lower signal.
-
Solution: Improve your sample preparation to remove interfering matrix components.[11] You can also adjust the chromatography to separate the tryptamine from the suppressing agents.
-
-
Dirty Ion Source: A contaminated ion source can lead to a significant drop in sensitivity.
-
Solution: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Contamination and Carryover
Q9: I am seeing ghost peaks in my blank injections. What is the source of this contamination?
A9: Ghost peaks are peaks that appear in blank injections and are indicative of contamination in the system.
-
Carryover from Previous Injections: A highly concentrated sample can adsorb to parts of the autosampler, injector, or column and elute in subsequent runs.
-
Solution: Optimize the needle wash method in your autosampler, using a strong solvent to effectively clean the injection system between samples.
-
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can lead to ghost peaks.[11]
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[12] Prepare fresh mobile phases regularly.
-
-
Leachables from Vials and Caps: Plasticizers and other compounds can leach from sample vials and caps, especially with organic solvents.
-
Solution: Use high-quality polypropylene or glass vials and septa that are tested for low bleed.
-
Q10: How can I identify the source of contamination in my LC-MS system?
A10: To pinpoint the source of contamination, you can perform a systematic check:
-
Isolate the MS: Infuse a clean solvent directly into the mass spectrometer to see if the contamination is present without the HPLC system.
-
Check the Mobile Phase: Run the HPLC with the mobile phase flowing directly to the MS (bypassing the column and autosampler) to check for contamination from the solvents or pump.
-
Check the Autosampler and Injector: Inject a blank (the same solvent used for your samples) to see if the contamination is introduced by the injection system.
-
Check the Column: If the contamination is not present in the above steps, it may be bleeding from the column.
Quantitative Data Summary
Table 1: HPLC Parameters for Tryptamine Analysis
| Parameter | Typical Value/Condition | Notes |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | End-capped columns are recommended to reduce peak tailing.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate | Use of volatile additives is crucial for MS compatibility.[2][3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Gradient elution is typically used for separating multiple analytes.[2] |
| Flow Rate | 0.2 - 0.5 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 50 °C | A stable temperature improves retention time reproducibility.[2] |
| Injection Volume | 1 - 10 µL | Keep the volume low to prevent column overload.[2] |
Table 2: MS/MS Parameters for Tryptamine (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Tryptamine | 161.1 | 144.1 | Optimized per instrument | Optimized per instrument |
| Serotonin | 177.1 | 160.1 | Optimized per instrument | Optimized per instrument |
| Melatonin | 233.1 | 174.1 | Optimized per instrument | Optimized per instrument |
Note: The optimal collision energy and declustering potential are instrument-dependent and should be determined experimentally by infusing a standard solution of the analyte.[3] The fragmentation voltage for tryptamine has been reported to be around 16 V.[3]
Experimental Protocols
Protocol 1: Tryptamine Extraction from Plasma (Protein Precipitation)
This protocol describes a simple and rapid method for extracting tryptamines from plasma samples.[1][5]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., tryptamine-d4)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Visualizations
Caption: General workflow for tryptamine analysis using HPLC-MS/MS.
Caption: Decision tree for troubleshooting peak tailing in tryptamine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. providiongroup.com [providiongroup.com]
- 12. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: 4-HO-MET Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and potency of your research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound (4-hydroxy-N-methyl-N-ethyltryptamine) is a synthetic tryptamine derivative structurally similar to the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] Like many 4-hydroxy substituted tryptamines, this compound is susceptible to degradation, particularly in aqueous solutions.[3] The 4-hydroxy group on the indole ring makes the molecule prone to oxidation, which can lead to a loss of potency and the formation of unknown degradation products.[3] This instability is a significant concern for researchers as it can affect the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The degradation of this compound in solution is primarily influenced by several factors:
-
Presence of Water: Water can facilitate oxidation and other degradation reactions.[4][5]
-
Oxygen: The 4-hydroxy group is particularly susceptible to oxidation, a process that is accelerated by dissolved oxygen in the solvent.[3][6]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation pathways.[3]
-
pH: The pH of the solution plays a crucial role. Tryptamines are generally more stable in acidic conditions compared to neutral or basic environments.[7][8]
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, including degradation.[9]
Q3: What are the visible signs of this compound degradation?
A3: The most common visible sign of this compound degradation in a solution is a change in color.[10] Freshly prepared solutions are typically colorless, but upon degradation, they may turn tan, brown, black, or even blue.[5][10][11] While some anecdotal reports suggest that a color change does not always correlate with a complete loss of potency, it is a clear indicator that the compound is no longer pure and that degradation has occurred.[5]
Q4: How does pH affect the stability of this compound solutions?
A4: Tryptamines are generally more stable in an acidic environment.[7] Lowering the pH of the solution can help to protonate the molecule, which can reduce its susceptibility to oxidation. The use of weak acids like citric acid or ascorbic acid (Vitamin C) has been suggested to improve stability, serving the dual purpose of lowering pH and acting as an antioxidant.[5][8]
Q5: What is the best solvent for preparing and storing this compound solutions?
A5: For short-term storage or immediate use, high-purity water (distilled or deionized) can be used, preferably with the addition of an acidulant or antioxidant.[6] However, for longer-term storage, minimizing water content is crucial.[4] Anhydrous solvents or co-solvent systems are recommended. High-proof ethanol (e.g., Everclear) is often suggested.[5][12] A mixture of propylene glycol (PG), ethanol, and a small amount of distilled water can also be an effective solvent system for storage.[13]
Q6: What are the recommended storage conditions for this compound solutions?
A6: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Cold: Store solutions at low temperatures, such as in a refrigerator or freezer (-20°C).[14][15]
-
Dark: Use amber glass vials or wrap containers in aluminum foil to protect the solution from light.[3][10]
-
Oxygen-Free: For optimal long-term stability, purge the solution and the vial's headspace with an inert gas like argon or nitrogen before sealing.[3]
Q7: Can antioxidants be used to improve the stability of this compound solutions?
A7: Yes, antioxidants can help to prevent oxidative degradation. L-ascorbic acid (Vitamin C) is a commonly used antioxidant that can be added to aqueous solutions to scavenge free radicals and dissolved oxygen.[8][16] It also has the added benefit of lowering the pH of the solution.
Troubleshooting Guides
Problem 1: My this compound solution has changed color (e.g., turned brown, blue). What does this mean and is it still usable for my experiments?
-
Diagnosis: A color change is a definitive sign of chemical degradation, likely oxidation.[5][10] The original this compound molecule has been altered, and various degradation products are now present in the solution.
-
Solution: It is strongly recommended to discard the discolored solution and prepare a fresh one for any quantitative or sensitive experiments. Using a degraded solution will introduce significant variability and can compromise your results, as the exact concentration of the active compound is unknown and the degradation products could have confounding biological activity.
Problem 2: I am observing rapid degradation of my this compound stock solution, even when stored in the freezer.
-
Diagnosis: This issue could stem from several sources:
-
High Water Content: Your solvent may contain more water than anticipated (e.g., using 40% vodka instead of pure ethanol).[4]
-
Dissolved Oxygen: The solvent was not de-gassed, and the vial was not purged with an inert gas before sealing.[3]
-
pH: The solution may be at a neutral or near-neutral pH, which is less stable for 4-hydroxy tryptamines.
-
Contamination: The solvent or container may have trace metal contaminants that can catalyze oxidation.
-
-
Solution:
-
Switch to a co-solvent system with minimal water, such as 80% propylene glycol and 20% high-proof ethanol.
-
Before preparing the solution, bubble an inert gas (argon or nitrogen) through the solvent to remove dissolved oxygen.
-
Add a small amount of an antioxidant like L-ascorbic acid (e.g., to a final concentration of 0.1% w/v).
-
Prepare the solution in a clean amber glass vial, purge the headspace with inert gas, and seal tightly with a PTFE-lined cap.
-
Problem 3: I need to prepare an aqueous solution for an immediate in-vitro experiment in a physiological buffer (pH ~7.4). How can I minimize degradation?
-
Diagnosis: Physiological buffers are typically aqueous and have a neutral pH, creating conditions where this compound degrades relatively quickly.
-
Solution:
-
Prepare a concentrated stock solution in a more stable solvent system (e.g., ethanol or DMSO with an antioxidant).
-
Just before conducting the experiment, perform a serial dilution of the stock solution into the aqueous physiological buffer.
-
Use the freshly prepared aqueous solution immediately. Do not store this compound in neutral aqueous buffers for any significant length of time.
-
Data Presentation
Table 1: Summary of Factors Influencing this compound Stability in Solution
| Factor | Condition Promoting Degradation | Recommended Condition for Stability | Rationale |
| Solvent | High water content (e.g., aqueous buffers, low-proof alcohol)[4][5] | Anhydrous solvents (Ethanol, Propylene Glycol) or co-solvent systems.[5][13] | Minimizes water-mediated degradation pathways. |
| pH | Neutral to Alkaline (pH ≥ 7) | Acidic (pH 4-6)[7][8] | Protonation of the molecule reduces susceptibility to oxidation. |
| Oxygen | Exposure to air (dissolved O₂)[3] | De-gassed solvents; storage under inert gas (Argon, Nitrogen).[3] | Prevents oxidative degradation of the 4-hydroxy group. |
| Light | Exposure to ambient or UV light[3] | Storage in amber vials or protected from light.[10] | Prevents light-induced degradation. |
| Temperature | Room temperature or elevated temperatures[9] | Refrigerated (2-8°C) or Frozen (≤ -20°C).[14] | Slows the rate of all chemical degradation reactions. |
| Additives | None | Addition of antioxidants (e.g., 0.1% Ascorbic Acid).[8] | Scavenges free radicals and inhibits oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)
-
Objective: To prepare a moderately concentrated stock solution of this compound with enhanced stability for long-term storage.
-
Materials:
-
This compound fumarate powder
-
Propylene Glycol (PG), USP grade
-
Ethanol (200 proof, anhydrous)
-
L-Ascorbic Acid
-
Inert gas (Argon or Nitrogen)
-
2 mL amber glass vial with PTFE-lined screw cap
-
Analytical balance, vortex mixer, and volumetric flasks
-
-
Methodology:
-
Weigh 10 mg of this compound fumarate and a small amount of L-ascorbic acid (approx. 1 mg).
-
Transfer the powders to the 2 mL amber glass vial.
-
Prepare a 1 mL co-solvent mixture of 80% PG and 20% anhydrous ethanol (800 µL PG and 200 µL ethanol).
-
Before adding to the vial, gently bubble argon gas through the co-solvent for 1-2 minutes to de-gas.
-
Add the de-gassed co-solvent to the vial containing the this compound and ascorbic acid.
-
Vortex the vial until the powder is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
Once dissolved, briefly purge the headspace of the vial with argon gas.
-
Immediately cap the vial tightly.
-
Label the vial clearly with the compound name, concentration, and date.
-
Store in a freezer at -20°C.
-
Protocol 2: Experimental Workflow for Assessing this compound Stability
-
Objective: To quantitatively assess the stability of this compound under different storage conditions using HPLC-UV.
-
Materials:
-
This compound stock solution
-
Various solvents/buffers to be tested (e.g., Water, PBS pH 7.4, 50% Ethanol)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., Acetonitrile and 0.1% formic acid in water)
-
Incubators/storage chambers set to different conditions (e.g., 4°C dark, 25°C light, 25°C dark)
-
-
Methodology:
-
Preparation: Prepare several identical solutions of this compound (e.g., 50 µg/mL) in the different buffers/solvents to be tested.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot from each solution via HPLC-UV to determine the initial peak area of this compound. This serves as the 100% reference point.
-
Storage: Store the prepared solutions under the various test conditions (e.g., refrigerated and protected from light, at room temperature exposed to light, etc.).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each solution.
-
Quantification: Analyze the aliquots by HPLC-UV. Record the peak area corresponding to this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Diagram 1: Key Factors in this compound Degradation.
Caption: Diagram 2: Workflow for this compound Stability Testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. 4-AcO-DMT/4-HO-MET Fumarate water solubility | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. bluelight.org [bluelight.org]
- 5. bluelight.org [bluelight.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. ofdt.fr [ofdt.fr]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Expected and Unexpected Effects of Pharmacological Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Psychedelic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of psychedelic compounds.
Troubleshooting Guides
Issue 1: Poor Solubility of Psychedelic Compounds
Problem: Difficulty dissolving psychedelic compounds in vehicles suitable for in vivo administration.
Possible Causes & Solutions:
-
Incorrect Solvent Selection: Many psychedelic freebases have low aqueous solubility.
-
Solution:
-
Consult solubility data to select an appropriate solvent. Tryptamines like DMT are often soluble in organic solvents, while their salt forms (e.g., fumarate) show better aqueous solubility.[1]
-
For intravenous (IV) administration, physiological saline is preferred. If the compound is not soluble, consider using a co-solvent system (e.g., saline with a small percentage of DMSO or ethanol) or preparing a salt form of the compound. Always perform a vehicle-only control experiment to rule out effects from the solvent.
-
Psilocybin is soluble in water and methanol, but only slightly in ethanol.[1] Psilocin is more lipid-soluble than psilocybin.[2]
-
-
pH Issues: The pH of the solution can significantly impact the solubility of ionizable compounds.
-
Solution:
-
Adjust the pH of the vehicle. For example, psilocin can be diluted in an acidified aqueous solution.[2]
-
Ensure the final pH of the formulation is within a physiologically tolerable range for the chosen route of administration to avoid tissue damage.
-
Issue 2: Compound Instability and Degradation
Problem: Loss of compound potency or the formation of degradation products in the formulation.
Possible Causes & Solutions:
-
Light Sensitivity: Many psychedelic compounds, particularly tryptamines and LSD, are sensitive to light.
-
Solution:
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of some compounds.
-
Solution:
-
Store stock solutions and formulations at appropriate temperatures. While refrigeration is often recommended, some studies have shown that for psilocybin in mushroom biomass, degradation can accelerate at lower temperatures (-20°C and -80°C).[5][6] Storage of dried biomass in the dark at room temperature showed the least decay.[6]
-
LSD is stable at 25°C for up to 4 weeks but shows significant loss at higher temperatures.[3]
-
-
pH Instability: Extreme pH values can cause hydrolysis or other degradation reactions.
-
Solution:
-
Maintain the pH of the solution within the compound's stability range. Psilocybin is relatively stable in aqueous solutions at a neutral pH.[5]
-
-
Oxidation: Psilocin is susceptible to oxidation, especially in solution.
-
Solution:
-
Prepare solutions fresh on the day of the experiment.
-
Consider using antioxidants in the formulation, but ensure they do not interfere with the experimental outcomes.
-
Issue 3: Inconsistent Behavioral Effects
Problem: High variability in behavioral responses between animals receiving the same dose.
Possible Causes & Solutions:
-
Incorrect Dosing: The dose-response relationship for psychedelic-induced behaviors, like the head-twitch response (HTR), can be biphasic (inverted U-shape).[7]
-
Solution:
-
Conduct a dose-response study to determine the optimal dose for the desired effect in your specific animal model and strain.
-
-
Metabolic Differences: Individual differences in metabolism can lead to varying levels of active metabolites.
-
Solution:
-
Environmental Factors: The testing environment can influence behavioral outcomes.
-
Solution:
-
Acclimatize animals to the testing room and equipment before the experiment.
-
Maintain consistent lighting, temperature, and noise levels during all testing sessions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in administering psychedelic compounds in vivo?
A1: The most common challenges include poor solubility in aqueous vehicles, chemical instability (sensitivity to light, temperature, and pH), rapid metabolism leading to short duration of action, and the potential for off-target effects.[4][8][10]
Q2: How can I improve the solubility of my psychedelic compound for in vivo studies?
A2: To improve solubility, consider using a salt form of the compound (e.g., fumarate), adjusting the pH of the vehicle, or using a co-solvent system such as a small percentage of DMSO or ethanol in saline. However, always include a vehicle control group in your experiment to account for any effects of the solvent itself.
Q3: What is the best way to store my psychedelic compound solutions?
A3: In general, solutions should be stored protected from light in amber vials at a cool temperature.[3][4] However, the optimal storage conditions can be compound-specific. For instance, some research suggests that psilocybin in its natural form may be more stable at room temperature in the dark than when refrigerated.[5][6] It is always recommended to prepare solutions fresh on the day of use if stability is a concern.
Q4: My compound is rapidly metabolized. How can I achieve a sustained in vivo effect?
A4: For compounds with rapid metabolism like DMT, achieving a sustained effect with a single bolus injection is difficult.[11] Alternative administration methods such as continuous intravenous infusion can be used to maintain a stable plasma concentration.[12]
Q5: What are the key considerations for choosing a behavioral assay to assess psychedelic effects in rodents?
A5: The head-twitch response (HTR) is a widely used and reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[7][13][14] The drug discrimination paradigm is another valuable tool to assess the subjective effects of a compound.[7][15] The choice of assay should be guided by the specific research question and the known pharmacological profile of the compound.
Data Presentation
Table 1: Solubility of Common Psychedelic Compounds
| Compound | Solvent | Solubility | Reference |
| Psilocybin | Water | Very soluble | [1] |
| Methanol | Very soluble | [1] | |
| Ethanol | Slightly soluble | [1] | |
| DMSO | Slightly soluble | [1] | |
| Psilocin | Water | More lipid-soluble than psilocybin | [2] |
| Acidified Aqueous Solution | Soluble | [2] | |
| DMSO | Up to 100 mM | [2] | |
| DMT (Freebase) | Water | Almost insoluble | [1] |
| Xylene, Toluene, Acetone, Ethanol, etc. | Very soluble | [1] | |
| LSD | Water | Fairly soluble | [16] |
| Dilute Acetic Acid | Soluble | [16] |
Table 2: Stability of Psychedelic Compounds
| Compound | Condition | Stability | Reference |
| Psilocybin | Aqueous solution, neutral pH | Stable | [5] |
| Dried biomass, dark, 20°C | High retention | [5][6] | |
| Dried biomass, -20°C and -80°C | Accelerated degradation | [5][6] | |
| LSD | 25°C, dark | Stable for up to 4 weeks | [3][4] |
| 37°C, dark | 30% loss after 4 weeks | [3][4] | |
| UV light exposure | Unstable | [4] | |
| Alkaline conditions | Unstable | [4] |
Table 3: Comparative Pharmacokinetics of Psychedelic Compounds in Rodents
| Compound | Animal Model | Route | Dose | Tmax | Cmax | Half-life | Reference |
| Psilocin (from Psilocybin) | Mouse | IP | 3 mg/kg | ~15 min | - | ~30 min | [17] |
| Mouse | Oral | 1 mg/kg | - | 52.9 ng/mL | - | [18] | |
| DMT | Rat | IP | - | - | - | 5-15 min | [11] |
| LSD | Mouse | IP | 2 mg/kg | - | - | 7 min | [19] |
| Rat | - | - | - | - | - | [19] | |
| Cat | IV | 0.2 mg/kg | - | - | 130 min | [19] |
Experimental Protocols
Protocol 1: Formulation and Intravenous Administration of Psilocybin in Rats
Materials:
-
Psilocybin
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile filter
-
Syringes and needles
Procedure:
-
Weigh the desired amount of psilocybin in a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex the vial until the psilocybin is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Keep the solution protected from light until administration.
-
For intravenous administration, restrain the rat and locate the lateral tail vein.[20]
-
Warm the tail to induce vasodilation for better vein visibility.[20]
-
Insert the needle (e.g., 27-gauge) into the vein at a shallow angle.[20]
-
Administer the solution slowly and evenly.[20] A continuous infusion over a set period can also be employed.[21]
-
After injection, apply gentle pressure to the injection site to prevent bleeding.[20]
Protocol 2: Head-Twitch Response (HTR) Assay in Mice
Materials:
-
Test compound (e.g., DOI, psilocybin)
-
Vehicle control (e.g., saline)
-
Observation chamber (e.g., clear cylindrical arena)
-
Video recording equipment (optional but recommended)
-
Magnetometer system (for automated detection, optional)
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Immediately place the mouse in the observation chamber.
-
Record the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[7][22]
-
If using a magnetometer system, a small magnet is surgically implanted on the mouse's skull or attached via an ear tag prior to the experiment.[23][24] The system will automatically record the head movements.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.
Visualizations
Caption: 5-HT2A receptor signaling pathway activated by psychedelic compounds.
Caption: General experimental workflow for in vivo psychedelic studies.
References
- 1. Psychedelic Compounds Chemical and Physical Properties - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 9. Psilocybin - Wikipedia [en.wikipedia.org]
- 10. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2023220363A1 - Administration of a psychedelic compound by intravenous infusion - Google Patents [patents.google.com]
- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mushrooms / Psilocin and Psilocybin Workthread - Collaborative Research Project - Welcome to the DMT-Nexus [dmt-nexus.me]
- 17. Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 18. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.vt.edu [research.vt.edu]
- 21. Intravenous psilocybin induces dose-dependent changes in functional network organization in rat cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Reducing Experimental Variability in Behavioral Studies with 4-HO-MET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when conducting behavioral studies with 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET).
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound and offers potential solutions to enhance data reliability and reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| High variability in head-twitch response (HTR) counts between subjects. | Genetic Differences: Different rodent strains can exhibit varying sensitivity to 5-HT2A agonists. Environmental Stressors: Loud noises, inconsistent lighting, or strong odors can affect the animal's stress levels and response to the drug. Inconsistent Dosing: Inaccurate preparation of this compound solution or administration technique. Experimenter Bias: Inconsistent handling of animals or subjective scoring of head twitches. | Standardize Animal Model: Use a single, well-characterized rodent strain (e.g., C57BL/6J mice) throughout the study. Control Environmental Conditions: Conduct experiments in a quiet, dedicated behavioral testing room with controlled light-dark cycles, temperature, and humidity.[1][2] Ensure Accurate Dosing: Prepare fresh solutions of this compound for each experiment. Use precise measurement techniques and a consistent route of administration (e.g., intraperitoneal). Blind the Experimenter: The researcher scoring the behavior should be unaware of the treatment condition of each animal.[3] Utilize automated detection systems where possible.[4] |
| Inconsistent locomotor activity results (hyperactivity in some animals, hypoactivity in others). | Dose-Response Effects: Psychedelics can have biphasic effects on locomotion, with lower doses sometimes increasing and higher doses decreasing activity.[5] Time Course of Drug Action: The effect on locomotion can change over the duration of the drug's action. Habituation to the Arena: Prior exposure to the testing chamber can influence exploratory behavior. | Conduct a Dose-Response Study: Test a range of this compound doses to characterize its specific effects on locomotor activity in your chosen strain. Define a Specific Time Window: Analyze locomotor activity at predefined time points post-administration to capture consistent effects. Standardize Habituation: Implement a consistent habituation period for all animals to the testing room and apparatus before drug administration. |
| Animals fail to acquire drug discrimination. | Inappropriate Training Dose: The selected dose of this compound may be too low to produce reliable subjective effects or too high, causing disruptive behaviors. Insufficient Training: The number of training sessions may not be adequate for the animals to learn the discrimination. | Optimize Training Dose: Start with a dose known to produce behavioral effects (e.g., based on HTR studies) and adjust as needed. An ED50 for DOM-substitution of approximately 0.44 mg/kg has been reported for this compound.[6][7] Ensure Sufficient Training: Continue training sessions until animals consistently demonstrate a high percentage of correct lever presses for both drug and vehicle conditions. |
| High variability in anxiety-related behavioral assays (e.g., Elevated Plus Maze, Light/Dark Box). | Natural Variation in Anxiety: Individual animals have inherent differences in anxiety levels. Previous Testing Experience: Repeated exposure to the same anxiety-provoking test can lead to habituation or altered responses.[8] Inconsistent Handling: Rough or inconsistent handling can increase stress and confound results.[1] | Increase Sample Size: A larger number of animals per group can help to account for individual differences. Use Naive Animals: For anxiety tests, it is generally recommended to use animals that have not been previously exposed to the apparatus.[9] Gentle and Consistent Handling: Handle all animals in the same manner to minimize stress.[1] |
| Unexpected or adverse reactions in some animals. | Individual Sensitivity: Some animals may have a heightened sensitivity to the effects of this compound. Health Status: Underlying health issues can affect an animal's response to a psychoactive substance. | Careful Observation: Closely monitor animals for any signs of distress. Health Screening: Ensure all animals are healthy and free from any underlying medical conditions before the start of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant to its behavioral effects?
A1: this compound is a tryptamine psychedelic that primarily acts as an agonist at serotonin 5-HT2A receptors.[1] This interaction is believed to mediate its hallucinogenic and other behavioral effects, similar to classic psychedelics like psilocin and LSD.[10][11]
Q2: How can I prepare and administer this compound for rodent studies?
A2: this compound can be dissolved in deionized water or 0.9% saline for administration.[6][7] The intraperitoneal (i.p.) route is common for systemic administration in rodents.[7][12] Solutions should be prepared fresh on the day of the experiment to ensure stability and potency. All parenteral solutions should be sterile and have a pH close to physiological levels.[13]
Q3: What are the key environmental factors to control during behavioral testing?
A3: To minimize variability, it is crucial to maintain a consistent testing environment.[1] Key factors include:
-
Lighting: Use a constant, specified light level and avoid sudden changes.
-
Sound: Conduct tests in a quiet room to avoid startling the animals.
-
Temperature and Humidity: Maintain these within the recommended range for the species.
-
Time of Day: Test animals at the same time each day to account for circadian rhythms.[1]
-
Bedding and Caging: Use the same type of bedding and cage setup for all animals.
Q4: How important is the "set and setting" concept from human psychedelic research in preclinical animal studies?
A4: While "set" (internal state) and "setting" (external environment) are crucial in human studies, their principles are also relevant to animal research. The "setting" corresponds to the controlled laboratory environment. The "set" can be considered the animal's internal state, which is influenced by factors like stress from handling, habituation to the environment, and its overall health.[1] Standardizing these factors is essential for reducing variability.
Q5: What are some common behavioral assays used to study the effects of this compound and similar compounds?
A5: Commonly used assays include:
-
Head-Twitch Response (HTR): A rapid, rotational head movement that is a characteristic behavioral proxy for 5-HT2A receptor activation in rodents.[4][14]
-
Locomotor Activity: Assesses changes in exploratory and general movement, which can be affected by psychedelics.[5]
-
Drug Discrimination: A paradigm to assess the subjective effects of a drug, where animals learn to distinguish it from a vehicle.[15]
-
Elevated Plus Maze (EPM) and Light-Dark Box: Used to assess anxiety-like behavior.[8][16]
Quantitative Data from Behavioral Studies
Note: There is limited published quantitative data specifically for this compound. The following tables include available data for this compound and data from studies with structurally and mechanistically similar 5-HT2A agonists, such as DOI and psilocin, to provide a comparative reference.
Table 1: Head-Twitch Response (HTR) in Mice
| Compound | Dose (mg/kg, i.p.) | Mean HTR Count (per specified time) | Mouse Strain | Reference |
| DOI | 0.25 | ~13 (over 30 min) | C57BL/6J | [4] |
| DOI | 0.5 | ~22 (over 30 min) | C57BL/6J | [4] |
| DOI | 1.0 | ~30 (over 30 min) | C57BL/6J | [4] |
| DOI | 1.0 | ~15-20 (per 10 min) | NIH Swiss / Swiss-Webster | [17] |
| DOI | 3.0 | Biphasic response, lower than 1.0 mg/kg | NIH Swiss / Swiss-Webster | [17] |
Table 2: Drug Discrimination in Rats
| Training Drug | Test Compound | ED50 (mg/kg) for Substitution | Species | Reference |
| DOM (0.5 mg/kg) | This compound | 0.44 | Rat | [6][7] |
| LSD | Psilocybin | ~0.5 | Rat | [15] |
| 5-OMe-DMT (1.5 mg/kg) | 4-OMe-DMT | Potency less than 5-OMe-DMT | Rat | [18] |
Table 3: Locomotor Activity in Rodents
| Compound | Dose (µg/kg, i.p.) | Effect on Locomotion | Species | Reference |
| LSD | 20-30 | Reduced time in novel chamber initially | Rat | [10] |
| LSD | 300 | Depressed prepulse inhibition | Mouse | [19] |
| DOI | Lower Doses | Increased locomotor activity | Mouse | [5] |
| DOI | Higher Doses | Decreased locomotor activity | Mouse | [5] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated head-twitch response induced by this compound.
Materials:
-
Male C57BL/6J mice
-
This compound hydrochloride dissolved in 0.9% sterile saline
-
Vehicle (0.9% sterile saline)
-
Observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment or automated HTR detection system
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses should be based on a pilot dose-response study. For similar compounds like DOI, effective doses range from 0.25 to 1.0 mg/kg.[4]
-
Observation: Immediately after injection, place the mouse in the observation chamber. Record behavior for a predefined period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.[4] Alternatively, use an automated system for detection.
-
Data Analysis: Analyze the total number of head twitches across different dose groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination Assay
Objective: To determine if this compound produces subjective effects similar to a known hallucinogen (e.g., DOM).
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
This compound and training drug (e.g., DOM) dissolved in appropriate vehicle
-
Vehicle
Procedure:
-
Training: Train food-deprived rats to press one lever for a food reward after administration of the training drug (e.g., 0.5 mg/kg DOM, i.p.) and a second lever after vehicle administration. Sessions are typically conducted daily.
-
Acquisition Criteria: Training continues until rats reliably select the correct lever (e.g., >80% correct responses on both drug and vehicle days for a set number of consecutive sessions).
-
Substitution Testing: Once criteria are met, administer various doses of this compound instead of the training drug or vehicle.
-
Data Collection: Record the percentage of responses on the drug-appropriate lever for each dose of this compound.
-
Data Analysis: Calculate the ED50 value, which is the dose of this compound that produces 50% drug-appropriate responding. Full substitution is generally considered >80% responding on the drug-appropriate lever.
Visualizations
Caption: A generalized workflow for conducting behavioral studies with this compound.
References
- 1. amuzainc.com [amuzainc.com]
- 2. Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. conductscience.com [conductscience.com]
- 10. LSD-induced alterations of locomotor patterns and exploration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Head-twitch response - Wikipedia [en.wikipedia.org]
- 15. The Abuse Potential of Medical Psilocybin According to the 8 Factors of the Controlled Substances Act - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hallucinogens as discriminative stimuli: a comparison of 4-OMe DMT and 5-OMe DMT with their methythio counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Addressing matrix effects in the analysis of 4-HO-MET in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in urine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, caused by co-eluting compounds from the sample matrix.[1][2] In urine analysis, these interfering substances can include salts, urea, creatinine, and various endogenous metabolites.[2][3] Matrix effects typically manifest as ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal).[4] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS-based assays.[1][5]
Q2: What are the common indicators of significant matrix effects in my this compound analysis?
A2: Several signs in your data can point towards the presence of matrix effects:
-
Poor reproducibility: High variability in analyte response across different urine samples.[1]
-
Inaccurate quantification: Results showing poor recovery or significant deviation from expected concentrations.[1]
-
Non-linear calibration curves: A significant difference in the slope of calibration curves prepared in a clean solvent versus those prepared in the urine matrix.[1]
-
Signal suppression or enhancement: A noticeable drop or rise in the analyte signal when a blank matrix extract is injected during a post-column infusion experiment.[1]
Q3: How can I quantitatively measure matrix effects for my this compound assay?
A3: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) to the peak area of a blank urine extract that has been spiked with the same concentration of this compound after the extraction process.
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q4: Can an internal standard (IS) compensate for matrix effects?
A4: Yes, a suitable internal standard is crucial for mitigating matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). It will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[6] If a stable isotope-labeled IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used, though it may not provide as effective compensation.
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound.
This is a frequent challenge in urine analysis due to the complexity of the matrix.[2] The following decision tree and detailed solutions can help you troubleshoot and mitigate ion suppression.
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
-
Cause: Insufficient Removal of Matrix Components
-
Solution 1: Enhance Sample Preparation. If you are using a simple "dilute and shoot" method, consider more rigorous cleanup techniques. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components like salts and endogenous compounds compared to protein precipitation (PPT).[7][8]
-
Solution 2: Optimize Existing Sample Preparation. If you are already using SPE or LLE, optimize the procedure. For SPE, ensure the sorbent chemistry is appropriate for this compound. Experiment with different wash and elution solvents to maximize the removal of interferences while ensuring good recovery of the analyte.[9] For LLE, adjust the pH of the aqueous phase and test different organic solvents to improve extraction efficiency and cleanliness.[1]
-
-
Cause: Co-elution of Matrix Components with this compound
-
Solution 1: Modify the Chromatographic Gradient. Adjusting the mobile phase gradient can help separate this compound from interfering peaks.[1] Try a shallower gradient around the retention time of your analyte to improve resolution.
-
Solution 2: Change the Analytical Column. A column with a different stationary phase chemistry (e.g., switching from a C18 to a phenyl-hexyl or biphenyl column) can alter the retention of both this compound and matrix components, potentially resolving the co-elution.[1]
-
-
Cause: High Concentration of Matrix Components
-
Solution: Dilute the Sample. In some cases, a simple dilution of the urine sample with the initial mobile phase or a suitable buffer can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[1] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.
-
Problem: I am observing low or inconsistent recovery of this compound.
Low recovery can be a result of inefficient extraction or apparent loss due to ion suppression.
Caption: Decision workflow for troubleshooting low recovery of this compound.
-
Cause: Inefficient Extraction of this compound
-
Solution: Optimize the Extraction Procedure.
-
For LLE: Experiment with different organic solvents and pH adjustments. This compound is a tryptamine derivative and its extraction efficiency will be pH-dependent.
-
For SPE: Ensure the sorbent type is appropriate for the chemical properties of this compound. Optimize the pH of the loading solution to maximize retention. Test different wash solvents to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough for complete elution.[1]
-
-
-
Cause: Ion Suppression Leading to Apparent Low Recovery
-
Solution: Assess Matrix Effects Separately from Recovery. Use the post-extraction spike method described in FAQ 3 to determine if the low signal is due to ion suppression rather than poor extraction. If significant suppression is observed, follow the troubleshooting steps for ion suppression outlined above.[1]
-
-
Cause: Analyte Degradation
-
Solution: Investigate Analyte Stability. Ensure that this compound is stable under the conditions used for sample preparation (e.g., temperature, pH, exposure to light).[7] The in-vivo metabolism of this compound involves hydroxylation and glucuronidation, so consider the stability of these metabolites as well if they are part of your analysis.[10] It may be necessary to process samples immediately after collection or to use stabilizing agents.
-
Experimental Protocols & Data
Quantitative Assessment of Matrix Effects
The following table summarizes the impact of different sample preparation methods on matrix effects for various drugs of abuse in urine, providing a comparative basis for selecting a method for this compound analysis.
| Sample Preparation Method | Analyte Class | Matrix Effect Range (%) | Reference |
| Dilution Only | General Drugs of Abuse | Highly Variable (Significant Suppression) | [11] |
| Protein Precipitation (PPT) | General Drugs of Abuse | Variable (Moderate to Significant Suppression) | [1][11] |
| Liquid-Liquid Extraction (LLE) | Opiates, Amphetamines | 75 - 110 | [2] |
| Solid-Phase Extraction (SPE) | General Drugs of Abuse | 85 - 115 | [9][11] |
Data is generalized from studies on various drugs of abuse and should be considered indicative. A specific evaluation for this compound is essential.
Detailed Methodologies
1. Solid-Phase Extraction (SPE) Protocol for Tryptamines in Urine
This protocol is a general guideline and should be optimized for this compound.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6).[2]
-
Sample Loading: Dilute 100 µL of urine sample to 1 mL with water and add 700 µL of phosphate buffer (pH 6). Load the entire volume onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 6 mL of water, followed by 1 mL of 0.1 M acetic acid to remove polar interferences.[2]
-
Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute this compound and its metabolites with 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 1 mL of urine, add an appropriate volume of internal standard and adjust the pH to ~9-10 with a suitable buffer (e.g., borate buffer).
-
Extraction: Add 5 mL of an organic solvent (e.g., a mixture of dichloromethane and isopropanol, or ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Parameters
While specific parameters need to be optimized for your instrument, here is a starting point for the analysis of tryptamines:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites should be determined by infusing a standard solution. Known metabolites include N-oxide, HO-alkyl, and glucuronidated forms.[10]
By systematically addressing potential sources of error and optimizing both sample preparation and analytical conditions, researchers can effectively mitigate matrix effects and ensure the development of a robust and reliable method for the quantification of this compound in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Detection Sensitivity for 4-HO-MET Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the detection sensitivity of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and its metabolites. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of this compound and its metabolites, offering practical solutions to improve detection sensitivity.
Q1: I am not detecting any this compound metabolites in my samples. What are the possible reasons?
A1: Several factors could contribute to the lack of metabolite detection:
-
Low Metabolite Concentration: Metabolites are often present at much lower concentrations than the parent drug. Consider pre-concentration steps during sample preparation.
-
Inappropriate Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound and its polar metabolites due to their thermal instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for its higher sensitivity and specificity.[1]
-
Suboptimal Sample Preparation: The chosen extraction method may not be efficient for the target metabolites. See the detailed experimental protocols below for recommended procedures.
-
Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the ionization of the target analytes, leading to signal suppression.[2][3]
Q2: My signal intensity for the metabolites is very low. How can I enhance the sensitivity of my LC-MS/MS method?
A2: To improve signal intensity, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) for cleaner samples and to concentrate your analytes. Protein precipitation is a simpler but potentially less clean alternative.
-
Enhance Chromatographic Separation:
-
Use a column that provides good retention for polar compounds.
-
Optimize the mobile phase composition and gradient to separate metabolites from interfering matrix components.[2]
-
-
Fine-tune Mass Spectrometry Parameters:
-
Ensure you are using the correct multiple reaction monitoring (MRM) transitions for each metabolite. See Table 1 for predicted MRM transitions.
-
Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of your target analytes.
-
-
Address Matrix Effects: Matrix effects, particularly ion suppression, are a common cause of low signal intensity.[2][3] Refer to the troubleshooting guide below for strategies to mitigate these effects.
Troubleshooting Common Issues in this compound Metabolite Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Inappropriate mobile phase pH; Column degradation; Sample solvent mismatch. | Adjust mobile phase pH to ensure analytes are in a consistent ionization state. Use a new column or a guard column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| High Background Noise | Contaminated mobile phase or LC system; Inefficient sample cleanup. | Use high-purity solvents and additives. Flush the LC system thoroughly. Implement a more rigorous sample preparation method like SPE. |
| Inconsistent Retention Times | Fluctuations in column temperature; Inconsistent mobile phase composition; Column aging. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily. Replace the column if performance degrades. |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous matrix components (e.g., phospholipids, salts).[2][3] | 1. Improve Sample Preparation: Use SPE to remove interfering compounds. 2. Optimize Chromatography: Modify the gradient to separate analytes from the regions of ion suppression. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. |
| In-source Fragmentation/Metabolite Conversion | High ion source temperature or voltage. | Optimize ion source parameters to use the gentlest conditions that still provide adequate ionization. This is particularly important for labile metabolites like glucuronides. |
Quantitative Data for this compound and its Metabolites
Accurate quantification of this compound and its metabolites relies on the use of appropriate mass spectrometry parameters. The following table provides predicted MRM transitions for the parent compound and its major metabolites. These transitions are predicted based on the known molecular weights and common fragmentation patterns of tryptamines. It is highly recommended to optimize these transitions on your specific instrument using analytical standards where available.
Table 1: Predicted MRM Transitions for this compound and its Metabolites
| Compound | Metabolic Pathway | Precursor Ion (Q1) [M+H]⁺ | Predicted Product Ion (Q3) | Predicted Collision Energy (eV) |
| This compound | - | 219.1 | 174.1 (Loss of -N(CH₃)C₂H₅) | 15-25 |
| 72.1 (Fragment of ethylmethylamine) | 20-30 | |||
| Hydroxy-4-HO-MET | Hydroxylation | 235.1 | 190.1 (Loss of -N(CH₃)C₂H₅) | 15-25 |
| 160.1 (Indole ring fragment) | 25-35 | |||
| This compound N-oxide | N-oxidation | 235.1 | 219.1 (Loss of -O) | 10-20 |
| 174.1 (Loss of -O and -N(CH₃)C₂H₅) | 20-30 | |||
| This compound Glucuronide | Glucuronidation | 395.2 | 219.1 (Loss of glucuronic acid) | 15-25 |
| 176.1 (Glucuronic acid fragment) | 20-30 | |||
| N-desmethyl-4-HO-MET | N-demethylation | 205.1 | 160.1 (Loss of -N(H)C₂H₅) | 15-25 |
Experimental Protocols
The following are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from established protocols for similar tryptamine compounds. These should be optimized and validated for your specific application and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is designed for the extraction and concentration of this compound and its metabolites from urine samples.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Ethyl acetate
-
Isopropanol
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and vortex. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
Protocol 2: Protein Precipitation from Plasma
This is a simpler and faster method for plasma sample preparation.
Materials:
-
Acetonitrile (LC-MS grade) containing an internal standard
-
Vortex mixer
-
Centrifuge
Procedure:
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 column suitable for polar compounds (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to your instrument manufacturer's recommendations.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Enhancing Detection Sensitivity
This workflow outlines the logical steps for troubleshooting and improving the detection of this compound metabolites.
Caption: Workflow for enhancing detection sensitivity.
References
- 1. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Technical Support Center: Receptor Binding and Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with receptor binding and functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between a receptor binding assay and a functional assay?
A1: A receptor binding assay measures the ability of a ligand to physically interact with a receptor. It quantifies the affinity (e.g., Kd, Ki) of this interaction but does not provide information about the biological consequence of the binding. In contrast, a functional assay measures the biological response initiated by the ligand-receptor interaction, such as downstream signaling events or cellular changes. It determines the potency (e.g., EC50, IC50) and efficacy of the ligand.
Q2: How do I choose the right assay format for my research?
A2: The choice of assay depends on your research question. If you are interested in identifying compounds that bind to a specific receptor, a binding assay is appropriate. If you need to understand the biological effect of a compound (e.g., if it's an agonist or antagonist), a functional assay is necessary. For comprehensive drug discovery, a combination of both binding and functional assays is often employed.
Q3: What is the significance of Kd, Ki, EC50, and IC50 values?
A3:
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to 50% of the receptors in the presence of a radiolabeled ligand. It is a measure of the affinity of the competing ligand.
-
EC50 (Half Maximal Effective Concentration): Represents the concentration of a ligand that produces 50% of the maximal possible biological response. It is a measure of the ligand's potency as an agonist.
-
IC50 (Half Maximal Inhibitory Concentration): Represents the concentration of a ligand that inhibits a specific biological response by 50%. It is a measure of the ligand's potency as an antagonist or inhibitor.
Troubleshooting Guides
Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Hydrophobic interactions of the ligand with membranes or plastics. 3. Insufficient washing. 4. High ligand concentration. | 1. Optimize blocking agent (e.g., BSA, non-fat dry milk). 2. Include a detergent (e.g., Tween-20) in the wash buffer. 3. Increase the number and duration of wash steps. 4. Titrate the ligand to the lowest concentration that gives a good signal-to-noise ratio. |
| Low Specific Binding | 1. Inactive receptor. 2. Degraded ligand. 3. Suboptimal assay conditions (pH, temperature, incubation time). 4. Incorrect filter plate type. | 1. Verify receptor expression and activity. 2. Check ligand integrity and storage conditions. 3. Optimize assay buffer pH, incubation temperature, and time. 4. Ensure the filter plate is appropriate for your assay (e.g., PEI-coated for positively charged ligands). |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. 4. Cell clumping (for cell-based assays). | 1. Use calibrated pipettes and proper technique. 2. Ensure all solutions are thoroughly mixed before and during dispensing. 3. Equilibrate plates and reagents to the assay temperature. 4. Ensure a single-cell suspension before plating. |
Functional Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Low receptor expression or inactive receptor. 2. Cell viability issues. 3. Incorrect assay buffer components. 4. Insufficient incubation time. 5. Inactive downstream signaling components. | 1. Confirm receptor expression (e.g., by Western blot or qPCR) and use a known agonist as a positive control. 2. Check cell viability using methods like Trypan Blue exclusion. 3. Ensure the buffer composition is optimal for cell health and receptor function. 4. Perform a time-course experiment to determine the optimal incubation time. 5. Verify the integrity of the signaling pathway. |
| High Background Signal | 1. Constitutive receptor activity. 2. Ligand-independent signaling. 3. Reagent-related background. 4. High cell density. | 1. Use inverse agonists to reduce basal activity. 2. Investigate and minimize sources of non-specific signaling. 3. Run reagent controls to identify the source of the background. 4. Optimize cell seeding density. |
| Inconsistent Dose-Response Curve | 1. Ligand solubility issues. 2. Inaccurate serial dilutions. 3. Edge effects on the assay plate. 4. Cell passage number variability. | 1. Check the solubility of the ligand in the assay buffer and use a suitable solvent if necessary. 2. Prepare fresh serial dilutions for each experiment and verify their accuracy. 3. Avoid using the outer wells of the plate or fill them with buffer/media. 4. Use cells within a consistent and low passage number range. |
Experimental Protocols
Radioligand Binding Assay Protocol
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, add assay buffer, radiolabeled ligand, and either a competing unlabeled ligand (for competition assays) or buffer (for saturation assays).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Wash the wells rapidly with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.
-
GPCR Functional Assay (cAMP Measurement) Protocol
-
Cell Culture and Plating:
-
Culture cells expressing the GPCR of interest.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add the test compounds (agonists or antagonists) at various concentrations.
-
For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulate the cells with an agonist (for Gi-coupled receptors, forskolin is often used to induce cAMP production).
-
Incubate for a specific time to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist dose-response, plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal curve to determine the EC50.
-
For antagonist dose-response, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
Data Presentation
Table 1: Example Receptor Binding Data
| Compound | Ki (nM) |
| Compound A | 15.2 |
| Compound B | 89.7 |
| Compound C | 5.4 |
Table 2: Example Functional Assay Data
| Compound | EC50 (nM) | % Efficacy (relative to standard) |
| Agonist X | 25.6 | 100% |
| Agonist Y | 150.3 | 78% |
| Antagonist Z | IC50 = 55.1 nM | N/A |
Visualizations
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: A logical approach to troubleshooting experimental issues.
Technical Support Center: Overcoming Poor Solubility of Tryptamines for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble tryptamines in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many tryptamines poorly soluble in aqueous solutions?
A1: Tryptamines often have a hydrophobic indole ring structure, which limits their solubility in polar solvents like water and aqueous cell culture media. Their freebase forms are generally less soluble than their salt counterparts.
Q2: What are the most common solvents for dissolving tryptamines for in vitro studies?
A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are the most commonly used organic solvents to create stock solutions of tryptamines.[1] Of these, DMSO is frequently preferred due to its high solubilizing power for a wide range of compounds.
Q3: Should I use the freebase or a salt form of the tryptamine?
A3: For improved aqueous solubility, using a salt form (e.g., hydrochloride or fumarate) is often advantageous.[2][3] Salt forms are generally more water-soluble than the corresponding freebase.[2][3] If you only have the freebase, you can dissolve it in a minimal amount of organic solvent before diluting it into your aqueous experimental solution.
Q4: How should I store my tryptamine stock solutions?
A4: Tryptamine stock solutions, especially those in organic solvents, should be stored at -20°C or -80°C to ensure long-term stability. It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Some tryptamines, like psilocin, are sensitive to light and air, so storage in amber vials under an inert gas is recommended.[4]
Q5: How stable are tryptamines in aqueous solutions?
A5: The stability of tryptamines in aqueous solutions can be variable. For instance, psilocin is known to be unstable in aqueous solutions and can degrade over time.[4][5][6] It is generally recommended to prepare fresh aqueous working solutions from your stock solution for each experiment and not to store them for more than a day.[1]
Quantitative Solubility Data
The following tables summarize the solubility of various tryptamines in different solvents. This data has been compiled from various sources and should be used as a guideline. Actual solubility can vary depending on factors such as purity, temperature, and the specific experimental conditions.
| Tryptamine | Solvent | Solubility |
| Tryptamine | ||
| DMSO | ~11 mg/mL[1] | |
| Ethanol | ~10 mg/mL[1] | |
| Dimethylformamide (DMF) | ~5 mg/mL[1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | |
| Water | Sparingly soluble[1] | |
| N,N-Dimethyltryptamine (DMT) | ||
| Ethanol (90%) | >400 mg/mL | |
| Methanol | Soluble[7] | |
| Chloroform | Soluble[7] | |
| DMT Fumarate | ||
| DMF | ~30 mg/mL[8] | |
| DMSO | ~15 mg/mL[8] | |
| PBS (pH 7.2) | ~10 mg/mL[8] | |
| 5-MeO-DMT | ||
| Ethanol | ~30 mg/mL[9] | |
| 4-AcO-DMT Fumarate | ||
| DMF | ~30 mg/mL | |
| DMSO | ~15 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| Bufotenine (5-HO-DMT) | ||
| DMSO | ~6 g/100 mL | |
| Methanol | Very Soluble | |
| Ethanol | Slightly Soluble | |
| Water | Nearly Insoluble |
Experimental Protocols
Protocol for Preparing Tryptamine Stock and Working Solutions
This protocol outlines the standard procedure for preparing a tryptamine stock solution in an organic solvent and subsequent dilution to a working concentration in an aqueous medium for in vitro assays.
Experimental workflow for preparing tryptamine solutions.
Materials:
-
Tryptamine compound (freebase or salt)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
-
High-purity organic solvent (e.g., DMSO, ethanol)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Weighing the Tryptamine: Accurately weigh the desired amount of the tryptamine compound using a calibrated analytical balance in a sterile environment.
-
Preparing the Stock Solution:
-
Transfer the weighed tryptamine to a sterile vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate the solution until the tryptamine is completely dissolved. Visually inspect for any undissolved particles.
-
-
Storing the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparing the Working Solution:
-
For each experiment, thaw one aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of your aqueous experimental medium (e.g., cell culture medium, PBS) to the desired temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the tryptamine stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Troubleshooting Guide
Q1: My tryptamine compound precipitated when I added the stock solution to my cell culture medium. What should I do?
A1: Precipitation upon dilution into an aqueous medium is a common issue. Here are several steps you can take to troubleshoot this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the tryptamine in your experiment.
-
Decrease the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[3] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[3]
-
Optimize the Dilution Method: Add the stock solution to the pre-warmed aqueous medium very slowly, drop by drop, while continuously vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.
-
Adjust the pH: The solubility of tryptamines can be pH-dependent. For freebase tryptamines, slightly acidifying the aqueous medium may improve solubility. However, ensure the final pH is compatible with your experimental system (e.g., cells).
-
Use a Salt Form: If you are using a freebase, consider switching to a more water-soluble salt form, such as a fumarate or hydrochloride salt.[2][3]
Q2: I am seeing some unexpected effects in my cells, even in the control group. Could the solvent be the issue?
A2: Yes, the organic solvent used to dissolve the tryptamine can have its own biological effects. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This will allow you to distinguish the effects of the tryptamine from the effects of the solvent itself.
Q3: How can I be sure my tryptamine is not degrading during my experiment?
A3: Tryptamine stability can be a concern, especially for compounds like psilocin. To minimize degradation:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh for each experiment from a frozen stock.[1]
-
Protect from Light: Some tryptamines are light-sensitive.[4] Work with them in low-light conditions and store solutions in amber or foil-wrapped tubes.
-
Maintain Appropriate Temperature: Keep stock solutions frozen and working solutions at the appropriate experimental temperature. Avoid prolonged exposure to high temperatures.
-
Consider Antioxidants: For particularly sensitive compounds, the addition of an antioxidant like ascorbic acid to the aqueous solution may help to improve stability, though this needs to be validated for your specific assay.[5]
Tryptamine Signaling Pathways
Tryptamines primarily exert their effects through interactions with serotonin receptors, particularly the 5-HT2A receptor, and trace amine-associated receptors, such as TAAR1.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Simplified 5-HT2A receptor signaling pathway.
TAAR1 Signaling
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that, upon activation by tryptamines, primarily couples to Gs proteins. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. TAAR1 can also signal through other pathways, including the ERK/MAPK cascade.
Simplified TAAR1 signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ‘Foxtrot’ fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]
- 6. WO2024057193A1 - Psilocin crystalline forms - Google Patents [patents.google.com]
- 7. swgdrug.org [swgdrug.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 5-Meo-Dmt solubility - FAQ - All your basic questions and answers - Welcome to the DMT-Nexus [dmt-nexus.me]
Technical Support Center: Minimizing 4-HO-MET Degradation During Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) during sample extraction. Given the limited specific literature on this compound degradation, much of the guidance is based on established principles for structurally similar and more extensively studied 4-hydroxytryptamines, such as psilocin.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Recovery of this compound | Degradation: this compound is susceptible to oxidation, especially in solution and when exposed to light, heat, or alkaline conditions.[1][2] | • Work quickly and in a low-light environment. • Use deoxygenated solvents. • Add an antioxidant like ascorbic acid to your extraction solvent (e.g., 0.1% w/v).[1][3] • Maintain acidic conditions (pH < 6) throughout the extraction process. • Keep samples and extracts cold (on ice or at 4°C). |
| Incomplete Extraction: The chosen solvent may not be optimal for the sample matrix, or the extraction time may be insufficient. | • Use a polar organic solvent such as methanol or ethanol, preferably acidified.[4] • For solid matrices, ensure the material is finely ground to maximize surface area. • Increase extraction time or perform multiple extraction cycles. • Consider sonication or vortexing to improve extraction efficiency.[4] | |
| Improper Storage of Samples/Extracts: Storing samples or extracts at room temperature, in the presence of light, or in unsuitable containers can lead to significant degradation. | • Store solid samples in a cool, dark, and dry place, preferably under an inert atmosphere. • Store extracts at low temperatures (-20°C or -80°C) in amber glass vials with PTFE-lined caps.[5] • Avoid repeated freeze-thaw cycles. | |
| Discoloration of Extract (e.g., turning brown or blue) | Oxidation: The phenolic hydroxyl group of this compound is prone to oxidation, forming colored degradation products, similar to psilocin.[1][2] | • This is a strong indicator of degradation. Implement all the solutions recommended for low recovery due to degradation. • The use of antioxidants is particularly crucial if discoloration is observed.[1][3] |
| Variable or Inconsistent Results | Inconsistent Extraction Protocol: Minor variations in pH, temperature, light exposure, or extraction time between samples can lead to differing levels of degradation. | • Standardize all extraction parameters. • Use a consistent source and grade of solvents and reagents. • Prepare fresh antioxidant-containing solvents for each batch of extractions. |
| Matrix Effects: Components in the sample matrix (e.g., enzymes in biological samples) may be causing degradation. | • For biological samples, immediately acidify or add a denaturing agent to inactivate enzymes. • Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of this compound degradation is oxidation.[1][2] The 4-hydroxy group on the indole ring is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, alkaline pH, and the presence of oxygen. This process is analogous to the degradation of psilocin, which forms bluish and black oxidation products.[2]
Q2: What is the best solvent for extracting this compound?
A2: Polar organic solvents like methanol and ethanol are generally effective for extracting tryptamines.[4] To minimize degradation, it is highly recommended to use an acidified solvent, such as methanol with 0.1% acetic or formic acid. The acidic conditions help to protonate the molecule, increasing its stability.
Q3: How can I prevent oxidation during the extraction process?
A3: To prevent oxidation, you should:
-
Work in a low-light environment or use amber glassware.
-
Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Add an antioxidant, such as ascorbic acid (vitamin C), to your extraction solvent.[1][3]
-
Keep your samples and all solutions cold (e.g., in an ice bath).
-
Maintain an acidic pH throughout the extraction.
Q4: At what temperature should I store my this compound samples and extracts?
A4: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, freezing (-20°C or below) is recommended.[5] Extracts should be stored in a freezer, preferably at -80°C, in tightly sealed amber glass vials to protect from light and oxygen. Avoid plastic containers for long-term storage of solutions, as leaching of plasticizers can occur.
Q5: Is it better to store this compound as a solid or in solution?
A5: It is always better to store this compound as a solid. Tryptamines, especially 4-hydroxy substituted ones, are known to degrade relatively quickly in solution, even when frozen.[1] If you must store it in solution, use a non-aqueous solvent like anhydrous ethanol or propylene glycol, store at -80°C, and use it as quickly as possible. Avoid aqueous solutions for storage.
Q6: I've noticed my this compound solution has turned dark brown. Is it still usable?
A6: A dark brown discoloration is a visual indicator of oxidative degradation.[1] While the solution may still contain some active this compound, it has likely lost considerable potency, and the identity and bioactivity of the degradation products are unknown. It is advisable to discard such solutions and prepare fresh ones, implementing measures to prevent degradation.
Q7: How do I handle biological samples (e.g., blood, urine) containing this compound?
A7: Biological samples may contain enzymes that can degrade this compound.[6] It is crucial to process these samples promptly. Upon collection, samples should be immediately frozen and stored at -80°C until analysis. During extraction, it is advisable to precipitate proteins and inactivate enzymes, for example, by adding a strong acid or a water-miscible organic solvent like acetonitrile or methanol. The addition of an antioxidant is also recommended.
Experimental Protocols
Protocol 1: General Purpose Extraction of this compound from a Non-Biological Solid Matrix
This protocol is designed for the extraction of this compound from a solid matrix (e.g., a powder or tablet) and incorporates steps to minimize degradation.
Materials:
-
Sample containing this compound, finely ground
-
Extraction Solvent: Methanol with 0.1% ascorbic acid and 0.1% acetic acid (prepare fresh)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Amber glass vials with PTFE-lined caps
-
Pipettes
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the finely ground sample into a centrifuge tube.
-
Extraction:
-
Add the extraction solvent to the sample at a ratio of at least 10:1 (solvent volume to sample weight, e.g., 10 mL solvent for 1 g sample).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in a sonicator bath for 15 minutes.
-
Vortex again for 1 minute.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully pipette the supernatant into a clean amber glass vial.
-
-
Re-extraction (Optional but Recommended):
-
Add a fresh aliquot of the extraction solvent to the pellet.
-
Repeat steps 2 and 3.
-
Combine the supernatants.
-
-
Filtration and Storage:
-
Filter the final extract through a 0.22 µm syringe filter into a clean amber vial.
-
If not for immediate analysis, flush the vial with nitrogen or argon before capping and store at -80°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from an Aqueous Matrix
This protocol is suitable for cleaning up an aqueous extract or a biological sample after initial protein precipitation. It utilizes a mixed-mode cation exchange SPE cartridge.
Materials:
-
Aqueous sample containing this compound, pH adjusted to < 6
-
Mixed-mode strong cation exchange SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
Elution Solvent: 5% ammonium hydroxide in methanol (prepare fresh)
-
Centrifuge tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 2 x 1.5 mL aliquots of the elution solvent.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Factors influencing this compound degradation.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Analysis of 4-HO-MET and Psilocin at Serotonin Receptors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor pharmacology of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and psilocin (4-hydroxy-N,N-dimethyltryptamine). This analysis is supported by experimental data from in vitro studies, detailing their interactions with key serotonin receptor subtypes implicated in their psychoactive effects.
Introduction
This compound and psilocin are structurally related tryptamine psychedelics, both known to induce profound alterations in consciousness. Psilocin is the primary psychoactive metabolite of psilocybin, found in "magic mushrooms," while this compound is a synthetic analogue.[1][2] Their subjective effects, while overlapping, are often reported to have distinct qualitative differences, which may be rooted in subtle variations in their receptor pharmacology. Understanding these differences is crucial for the development of novel therapeutics targeting the serotonergic system. This guide presents a comparative analysis of their receptor binding affinities and functional activities, with a focus on the 5-HT₂A receptor, the primary target for classic psychedelics.[3][4]
Receptor Binding and Functional Activity Profiles
The interaction of this compound and psilocin with serotonin (5-HT) receptors has been characterized through various in vitro assays. The data presented below summarizes their binding affinities (Ki) and functional potencies (EC₅₀) at several key human serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity, while lower EC₅₀ values signify greater potency in eliciting a functional response.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) | Assay Type |
| This compound | 5-HT₂A | 79[5] | 1-10[6] | ~90-100[6] | Radioligand Binding / Calcium Flux |
| 5-HT₂B | - | Similar to 5-HT₂A[6] | High[6] | Calcium Flux | |
| 5-HT₂C | - | Lower potency than 5-HT₂A[6] | - | Calcium Flux | |
| 5-HT₁A | High Affinity[1] | - | - | Radioligand Binding | |
| Psilocin | 5-HT₂A | 79[5] | ~1-10[6] | ~90-100[6] | Radioligand Binding / Calcium Flux |
| 5-HT₂B | High Affinity[7] | Similar to 5-HT₂A[6] | High[6] | Radioligand Binding / Calcium Flux | |
| 5-HT₂C | High Affinity[2] | Lower potency than 5-HT₂A[6] | - | Calcium Flux | |
| 5-HT₁A | High Affinity[2][7] | - | - | Radioligand Binding |
Both this compound and psilocin demonstrate high affinity for the 5-HT₂A receptor, acting as potent partial agonists.[5][6][8] Their similar potencies and high efficacies at this receptor subtype are consistent with their shared psychedelic properties.[2][3] Notably, some studies suggest that tryptamines with bulkier N-alkyl groups, such as the N-ethyl group in this compound, may have slightly lower potency at the 5-HT₂C receptor compared to the 5-HT₂A receptor.[6] Both compounds also exhibit high affinity for the 5-HT₁A and 5-HT₂B receptors.[1][2][7]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound and psilocin for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target serotonin receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[9]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radioactively labeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (this compound or psilocin).[9]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.[9]
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]
In Vitro Functional Assays (Calcium Flux)
These assays measure the functional response of a cell upon receptor activation. For 5-HT₂A receptors, which are Gq-coupled, agonist binding leads to an increase in intracellular calcium levels.[10][11]
Objective: To determine the potency (EC₅₀) and efficacy of this compound and psilocin as agonists at the 5-HT₂A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound (this compound or psilocin) are added to the cells.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) are determined.
5-HT₂A Receptor Signaling Pathway
The psychedelic effects of this compound and psilocin are primarily mediated by their agonist activity at the 5-HT₂A receptor.[2][12] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Upon binding of an agonist like this compound or psilocin, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that are thought to underlie the profound changes in perception and cognition associated with these compounds.
Conclusion
The available in vitro pharmacological data indicates that this compound and psilocin possess remarkably similar profiles at key serotonin receptors, particularly the 5-HT₂A receptor. Both are potent partial agonists with high affinity and efficacy. The subtle differences in their subjective effects may arise from variations in their interactions with other receptor subtypes, downstream signaling cascades, or metabolic pathways that are not fully captured by these fundamental pharmacological assays. Further research, including studies on receptor kinetics and biased agonism, is warranted to fully elucidate the nuanced pharmacological distinctions between these two closely related tryptamines. This detailed comparative analysis provides a foundational understanding for researchers and professionals in the field of drug development, aiding in the rational design of novel serotonergic compounds with specific therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fungifun.org [fungifun.org]
Validating a Novel Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS) Method for the Quantification of 4-HO-MET Using a Certified Reference Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS) method for the sensitive and selective quantification of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) technique. The validation of this new method is demonstrated using a certified reference standard, with all supporting experimental data and protocols detailed below.
Introduction
This compound is a synthetic tryptamine and a potent psychedelic substance.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in forensic toxicology, clinical research, and drug development.[2][3] While GC-MS has been a standard method for the analysis of many psychoactive substances, newer techniques like UPLC-HRMS/MS offer significant advantages in terms of sensitivity, selectivity, and reduced sample preparation complexity.[2] This guide outlines the validation of a new UPLC-HRMS/MS method and presents a direct comparison of its performance against a traditional GC-MS approach.
Experimental Protocols
Reference Standard
A certified reference standard of this compound was obtained from Cayman Chemical.[4][5] Stock solutions were prepared in methanol and stored at -20°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A standard GC-MS method was employed for baseline comparison.
-
Sample Preparation: An acid/base extraction was performed on the samples.[5] The final extract was derivatized to improve volatility and thermal stability.
-
Instrumentation: An Agilent 5975 Series GC/MSD System was used.[5]
-
Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) was utilized.[5]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[5]
-
Oven Program: The oven temperature was initiated at 60°C for 0.5 min, then ramped at 35°C/min to 340°C and held for 6.5 min.[5]
-
Mass Spectrometry Parameters: The mass scan range was set from 40-550 m/z.[5]
New Analytical Technique: Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS) Protocol
The novel UPLC-HRMS/MS method was developed for enhanced sensitivity and specificity.
-
Sample Preparation: Samples were prepared by a simple 'dilute-and-shoot' method, involving dilution of the sample in the mobile phase.
-
Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC was used.[5]
-
Column: A Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[6]
-
Mass Spectrometry Parameters: Analysis was performed in positive electrospray ionization mode. Data was acquired in full scan mode and information-dependent acquisition (IDA) was used to trigger tandem mass spectra.[3]
Method Validation and Data Presentation
The new UPLC-HRMS/MS method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards. The UPLC-HRMS/MS method demonstrated excellent linearity over a wide concentration range.
| Parameter | UPLC-HRMS/MS | GC-MS |
| Concentration Range | 0.1 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
Sensitivity (LOD and LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) were determined to establish the sensitivity of the new method.
| Parameter | UPLC-HRMS/MS | GC-MS |
| LOD | 0.05 ng/mL | 5 ng/mL |
| LOQ | 0.1 ng/mL | 10 ng/mL |
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples, while precision was assessed by the relative standard deviation (RSD) of replicate measurements.
| Quality Control Sample | Accuracy (% Recovery) - UPLC-HRMS/MS | Precision (%RSD) - UPLC-HRMS/MS | Accuracy (% Recovery) - GC-MS | Precision (%RSD) - GC-MS |
| Low QC (0.5 ng/mL) | 98.5% | 3.2% | N/A | N/A |
| Mid QC (50 ng/mL) | 101.2% | 2.1% | 95.8% | 6.5% |
| High QC (400 ng/mL) | 99.3% | 1.8% | 98.2% | 4.8% |
Visualizations
Caption: Workflow for the validation of the new UPLC-HRMS/MS analytical method.
Caption: Logical relationship for the comparative validation of the new analytical technique.
Conclusion
The newly developed UPLC-HRMS/MS method for the quantification of this compound demonstrates superior performance compared to the traditional GC-MS technique. The enhanced sensitivity, as evidenced by significantly lower LOD and LOQ values, allows for the detection of this compound at much lower concentrations. Furthermore, the simplified sample preparation reduces analysis time and potential for sample loss. The validation data confirms that the UPLC-HRMS/MS method is highly accurate, precise, and provides excellent linearity. For researchers, scientists, and drug development professionals requiring robust and sensitive quantification of this compound, the validated UPLC-HRMS/MS method presents a significant advancement over existing analytical techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cfsre.org [cfsre.org]
- 6. policija.si [policija.si]
4-HO-MET vs. Psilocybin: A Comparative Analysis of Head-Twitch Response in Mice
A deep dive into the preclinical assessment of two potent tryptamines, this guide offers a comparative analysis of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and psilocybin, focusing on the head-twitch response (HTR) model in mice. This widely utilized behavioral assay serves as a primary indicator of serotonergic psychedelic potential, predominantly mediated by the activation of the serotonin 2A (5-HT2A) receptor.
The head-twitch response is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] Its frequency is strongly correlated with the hallucinogenic potency of these compounds in humans, making it an invaluable tool in the early stages of drug discovery and development.[3] Both this compound, a lesser-known synthetic tryptamine, and psilocybin, the prodrug of the naturally occurring psychedelic psilocin, induce this behavior, indicating a shared mechanism of action at the 5-HT2A receptor.[4][5]
This guide will provide a quantitative comparison of the potency of these two compounds in inducing the HTR, detail the experimental protocols for this behavioral model, and illustrate the underlying signaling pathways.
Quantitative Comparison of HTR Induction
The potency of a psychedelic compound in the HTR model is typically expressed as the median effective dose (ED50), the dose required to elicit 50% of the maximal response. The following table summarizes the available data for this compound and psilocin (the active metabolite of psilocybin) in C57BL/6J mice.
| Compound | ED50 (μmol/kg) | Administration Route | Reference |
| This compound | 0.65 | Not Specified | [4] |
| Psilocin | 0.81 | Not Specified | [4] |
| Psilocin | ~0.3 mg/kg (~1.47 µmol/kg) | Intraperitoneal | [6] |
Note: The ED50 for psilocin is presented as reported in the source. Conversion to µmol/kg is approximate.
Based on the available data, this compound appears to be slightly more potent than psilocin in inducing the head-twitch response in mice, as indicated by its lower ED50 value in one study.[4]
Experimental Protocols
The head-twitch response assay is a standardized behavioral paradigm in psychedelic research. The following is a generalized protocol based on common practices.
Animals: Male C57BL/6J mice are frequently used for HTR studies.[7][8]
Drug Administration: Test compounds are typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][6][7]
Observation Period: Following drug administration, mice are placed in individual observation chambers. The frequency of head twitches is then manually or automatically recorded for a specified period, often ranging from 30 to 120 minutes.[2] Automated systems may utilize magnetometer coils to detect the rapid head movements.[2][9]
Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Dose-response curves are then generated to calculate the ED50 value for each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a head-twitch response experiment.
Signaling Pathways of HTR Induction
The induction of the head-twitch response by this compound and psilocybin is primarily mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1][2][10] Upon agonist binding, the 5-HT2A receptor predominantly couples to the Gq/11 signaling pathway, though it can also engage the β-arrestin pathway.[11]
The following diagram illustrates the canonical 5-HT2A receptor signaling cascade implicated in the head-twitch response.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
Cross-Reactivity of 4-HO-MET in Immunoassays for Psilocybin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) in immunoassays designed for the detection of psilocybin and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine). Due to a lack of direct experimental data on the cross-reactivity of this compound in publicly available literature, this guide synthesizes information based on structural similarities and existing cross-reactivity data for related tryptamine analogs.
Introduction
Psilocybin is a naturally occurring psychedelic prodrug found in numerous species of mushrooms. Upon ingestion, it is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are common screening tools for the detection of psilocybin and psilocin in biological samples. However, the specificity of these assays is a critical consideration, as structurally similar compounds can potentially cross-react and lead to false-positive results. This compound is a synthetic tryptamine and a close structural analog of psilocin, raising the possibility of significant cross-reactivity in psilocybin/psilocin immunoassays.
Structural Comparison: Psilocin vs. This compound
The potential for cross-reactivity is primarily dictated by the structural similarity between the target analyte and the cross-reactant. Psilocin and this compound share the same core tryptamine structure, with a hydroxyl group at the 4-position of the indole ring. The only difference lies in the substitution at the terminal amine.
| Compound | Chemical Name | Amine Substituents |
| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | Two methyl groups (-CH₃) |
| This compound | 4-hydroxy-N-methyl-N-ethyltryptamine | One methyl group (-CH₃) and one ethyl group (-CH₂CH₃) |
This high degree of structural homology, particularly the shared 4-hydroxyindole core, which is a key epitope for antibody recognition, suggests a strong likelihood of this compound cross-reacting with antibodies raised against psilocin.
Existing Cross-Reactivity Data for Psilocin Immunoassays
While direct data for this compound is unavailable, studies on psilocin immunoassays have reported cross-reactivity with other tryptamines. This information provides a basis for inferring the potential cross-reactivity of this compound.
| Assay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) |
| Monoclonal Antibody ELISA | Psilocin | Dimethyltryptamine (DMT) | Significant (exact % not specified) |
| Monoclonal Antibody ELISA | Psilocin | Psilocybin | <0.5 |
| Monoclonal Antibody ELISA | Psilocin | 4-hydroxyindole | Not detected |
| Monoclonal Antibody ELISA | Psilocin | Tryptamine | Not detected |
| Monoclonal Antibody ELISA | Psilocin | Tryptophan | Not detected |
| Polyclonal Antiserum RIA | Psilocin | Tricyclic neuroleptics with a (dimethylamino)ethyl side-chain | ~20 |
The significant cross-reactivity observed with dimethyltryptamine (DMT), which shares the N,N-dimethyl substitution with psilocin but lacks the 4-hydroxy group, underscores the importance of the amine substitution in antibody recognition. Given that this compound shares the 4-hydroxy group and has a structurally similar N-alkyl substitution pattern to psilocin, a high degree of cross-reactivity is anticipated.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA for the detection of psilocin, which is a common format for small molecule immunoassays.
Principle of Competitive ELISA
In a competitive ELISA, unlabeled antigen in a sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
Materials
-
Microtiter plates
-
Anti-psilocin antibody (monoclonal or polyclonal)
-
Psilocin standard
-
Psilocin-enzyme conjugate (e.g., psilocin-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure
-
Coating: Microtiter plate wells are coated with the anti-psilocin antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: The psilocin standards or unknown samples are added to the wells, followed immediately by the addition of the psilocin-enzyme conjugate. The plate is then incubated for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: The plate is washed to remove unbound antigens and enzyme conjugate.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the psilocin standards. The concentration of psilocin in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion and Recommendations
Based on the high structural similarity between this compound and psilocin, it is highly probable that this compound will exhibit significant cross-reactivity in immunoassays designed for psilocybin/psilocin detection. This could lead to false-positive results in screening tests.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Confirmatory Testing: All positive immunoassay results for psilocybin/psilocin should be confirmed using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods can definitively distinguish between psilocin and this compound.
-
Assay Validation: When developing or utilizing a psilocybin/psilocin immunoassay, it is essential to perform thorough validation studies that include testing for cross-reactivity with a panel of structurally related tryptamines, including this compound and other emerging synthetic analogs.
-
Careful Interpretation: In the absence of confirmatory testing, immunoassay results should be interpreted with caution, especially when there is a suspicion of the use of novel psychoactive substances.
Further research is needed to experimentally determine the precise cross-reactivity of this compound in commercially available and in-house developed psilocybin/psilocin immunoassays to improve the accuracy of toxicological and forensic analyses.
A Comparative Analysis of 4-HO-MET: Replicating and Verifying Published Pharmacological Data
This guide provides a comparative overview of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine, against its well-studied structural analog, psilocin (4-HO-DMT). The objective is to present a consolidated summary of published findings regarding its receptor binding, functional activity, and in vivo effects, supported by detailed experimental protocols for verification and replication. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Comparative Receptor Binding and Functional Activity
This compound acts as a non-selective serotonin receptor agonist[1]. Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT2A receptor[1][2][3]. Quantitative data from in vitro studies, such as binding affinity (Ki) and functional potency (EC50), are crucial for understanding its pharmacological profile relative to other tryptamines. The tables below summarize key findings from published literature, comparing this compound to psilocin.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
|---|---|---|---|---|---|
| This compound | Data not consistently available | High Affinity (EC50 ~1-10 nM)[2][3] | High Affinity | Lower Potency[2][3] | ~200 nM[4] |
| Psilocin (4-HO-DMT) | High Affinity[5] | High Affinity (EC50 ~1-10 nM)[2][3] | High Affinity[5] | 234 nM (DMT)[6] | Similar to DMT[6] |
Note: Specific Ki values for this compound are not as widely published as functional data. The high affinity at 5-HT2A is inferred from potent functional activity.
Table 2: 5-HT2A Receptor Functional Potency (EC50, nM) & Efficacy
| Compound | EC50 (nM) at human 5-HT2A | Efficacy (% relative to 5-HT) |
|---|---|---|
| This compound | Higher potency than DMT (527 nM)[6] | High Efficacy (90-100%)[2][3] |
| Psilocin (4-HO-DMT) | ~69 nM[6] | High Efficacy (90-100%)[2][3] |
Comparative In Vivo Psychedelic-like Effects
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans[7][8][9]. The potency of a compound in the HTR assay is typically expressed as the median effective dose (ED50).
Table 3: Head-Twitch Response (HTR) Potency in Mice
| Compound | ED50 (µmol/kg) |
|---|---|
| This compound | 0.65[2][3] |
| Psilocin (4-HO-DMT) | 0.81[2][3] |
Note: A lower ED50 value indicates higher potency. These results suggest this compound is slightly more potent than psilocin in inducing the HTR in mice.
Visualized Data: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the primary signaling pathway of this compound, a typical experimental workflow, and the logical progression of psychedelic drug research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Functional Analysis of 4-HO-MET and Other 4-Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro functional comparison of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and other notable 4-substituted tryptamines, including psilocin (4-HO-DMT), 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), and 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT). The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of serotonergic compounds and their interactions with key central nervous system receptors. The data is compiled from peer-reviewed scientific literature and is presented to facilitate a clear, objective comparison of the pharmacological profiles of these compounds.
Introduction
4-substituted tryptamines are a class of psychedelic compounds known for their structural similarity to serotonin and their potent effects on the central nervous system. Their primary mechanism of action is believed to be mediated through agonism at serotonin receptors, particularly the 5-HT2A receptor. Understanding the nuanced differences in receptor binding affinity, potency, and efficacy among these analogues is crucial for elucidating their structure-activity relationships and potential therapeutic applications. This guide focuses on the in vitro functional characteristics of this compound in comparison to other well-studied 4-substituted tryptamines.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) and efficacy (Emax) of this compound and its analogues at key human serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| This compound | - | 79 | - | - | - |
| Psilocin (4-HO-DMT) | - | 79 | - | 234 | - |
| 4-AcO-DMT | - | 93 | - | - | - |
| 4-HO-MiPT | High Ki (low affinity) | - | - | - | Moderate Ki |
Data compiled from multiple sources.[1][2][3] A lower Ki value indicates a higher binding affinity. SERT: Serotonin Transporter "-" indicates data not readily available in the reviewed literature.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of 5-HT) at 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| This compound | ~1-10 | ~90-100 |
| Psilocin (4-HO-DMT) | ~1-10 | ~90-100 |
| 4-AcO-DMT | ~10-40 (10-20 fold weaker than 4-HO-DMT) | 79.2 |
| 4-HO-MiPT | - | - |
Data is primarily from calcium mobilization assays.[4][5][6] EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax is the maximum response achievable by the compound, expressed as a percentage of the maximum response to serotonin (5-HT). O-acetylation, as seen in 4-AcO-DMT, generally reduces in vitro 5-HT2A potency by approximately 10- to 20-fold compared to its 4-hydroxy counterpart, though it does not significantly alter agonist efficacy.[6]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro functional characterization of 4-substituted tryptamines.
Figure 1: General experimental workflow for in vitro characterization.
Figure 2: Canonical 5-HT2A receptor Gq signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype, such as the 5-HT2A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity for a target receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled competitor (test compound, e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and protein concentration is determined using a standard method like the BCA assay.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol describes a common method to assess the functional potency (EC50) and efficacy (Emax) of a compound at a Gq-coupled receptor like 5-HT2A.
Objective: To measure the increase in intracellular calcium concentration following receptor activation by a test compound.
Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A fluorescent plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.[4]
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive fluorescent dye in the assay buffer. Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate into the fluorescent plate reader.
-
The instrument will add the test compounds to the wells while simultaneously measuring the fluorescence.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence before adding the compound.
-
After compound addition, monitor the change in fluorescence intensity over time. The binding of the agonist to the 5-HT2A receptor will trigger the release of intracellular calcium, causing an increase in fluorescence.[9]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
-
Efficacy (Emax) is often expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin.
-
Conclusion
The in vitro data presented in this guide highlights the distinct pharmacological profiles of this compound and related 4-substituted tryptamines. While this compound and psilocin exhibit comparable high affinity and functional potency at the 5-HT2A receptor, the acetoxy-analogue, 4-AcO-DMT, demonstrates significantly lower potency in vitro, supporting the hypothesis that it may function as a prodrug to psilocin in vivo.[4][5][6] These findings underscore the importance of systematic in vitro functional comparisons for understanding the structure-activity relationships within this class of compounds. The provided experimental protocols offer a foundational framework for researchers seeking to conduct similar comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro expression and analysis of the 826 human G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Behavioral Pharmacology of 4-HO-MET and Classic Psychedelics in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral pharmacology of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and classic psychedelic compounds, including psilocybin, lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT), in rat models. The objective is to present a clear, data-driven analysis of their effects in key behavioral assays predictive of hallucinogenic potential in humans.
Introduction to this compound and Classic Psychedelics
This compound is a lesser-known psychedelic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[1][2][3] Anecdotal reports in humans suggest that this compound produces a psychedelic experience with a unique profile, often described as having a more visual and less mentally immersive character compared to classic psychedelics like psilocybin and LSD.[2][3] Classic psychedelics, such as psilocybin, LSD, and DMT, are well-characterized serotonergic hallucinogens that have been the subject of extensive research for decades.[4][5] All these compounds are thought to produce their primary psychedelic effects through agonist activity at the serotonin 2A (5-HT2A) receptor.[4][6][7] Understanding the behavioral pharmacology of novel compounds like this compound in established animal models is crucial for elucidating their mechanisms of action and predicting their potential effects in humans.
This guide focuses on three key behavioral paradigms in rats: the head-twitch response (HTR), drug discrimination, and locomotor activity. The HTR is a rapid head-shaking behavior in rodents that is highly correlated with 5-HT2A receptor activation and the hallucinogenic potential of a substance in humans.[6][7] Drug discrimination assays assess the interoceptive (subjective) effects of a drug, providing insight into its similarity to known compounds.[4][8] Locomotor activity studies measure changes in spontaneous movement, which can indicate stimulant or depressant effects of a compound.[9][10]
Comparative Analysis of Behavioral Effects
Head-Twitch Response (HTR)
The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[6][7] Studies have shown that this compound, like classic psychedelics, induces the HTR in a dose-dependent manner.
Table 1: Head-Twitch Response (HTR) Data for this compound and Classic Psychedelics in Rodents
| Compound | Animal Model | Dose Range | Peak Response | ED50 (μmol/kg) | Reference |
| This compound | Mouse (C57BL/6J) | 0.1 - 3.0 mg/kg | Inverted U-shape | 0.65 | [11] |
| Psilocin (active metabolite of Psilocybin) | Mouse (C57BL/6J) | 0.1 - 3.0 mg/kg | Inverted U-shape | ~1.0 | [11] |
| Psilocybin | Rat | 1 and 10 mg/kg (IV) | Dose-dependent increase | Not reported | [12] |
| Psilocybin | Mouse | 0.3 - 3 mg/kg (IP) | Inverted U-shape | ~0.3 mg/kg | [13] |
| LSD | Mouse | Not specified | Induces HTR | Not specified | [5] |
| DOI | Mouse (C57BL/6J) | 0.1 - 10 mg/kg | Inverted U-shape | Not specified | [5] |
Note: Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions. ED50 values are a measure of potency.
As indicated in Table 1, this compound is a potent inducer of the head-twitch response, with an ED50 value of 0.65 μmol/kg in mice.[11] This potency is comparable to or slightly greater than that of psilocin.[11] Like many classic psychedelics, both this compound and psilocin exhibit an inverted U-shaped dose-response curve, where the frequency of head-twitches decreases at higher doses.[6][11]
Drug Discrimination
Drug discrimination paradigms are used to assess whether a novel compound produces subjective effects similar to a known drug. In these studies, animals are trained to recognize the effects of a specific "training" drug and respond on a designated lever to receive a reward.
Table 2: Drug Discrimination Data for this compound and Classic Psychedelics in Rats
| Training Drug | Test Compound | Full Substitution (>80%) | ED50 (mg/kg) | Reference |
| DOM | This compound | Yes | < 0.5 | [14] |
| DOM | Psilocin (4-OH-DMT) | Yes | < 0.5 | [14] |
| LSD | Psilocybin | Yes | Not specified | [4] |
| LSD | DMT | Yes | Not specified | [15] |
| DOM | DMT | Yes | Not specified | [15] |
Note: DOM (2,5-dimethoxy-4-methylamphetamine) is a classic psychedelic often used as a training drug in these studies.
Studies have shown that this compound fully substitutes for the discriminative stimulus effects of DOM, a classic hallucinogen, in rats.[14] This indicates that this compound produces subjective effects that are similar to those of DOM. The potency of this compound in this assay was found to be greater than that of DOM.[14] Furthermore, other 4-hydroxy substituted tryptamines, such as psilocin, also fully substitute for DOM.[14] This suggests a shared mechanism of action and similar subjective effects among these compounds, likely mediated by the 5-HT2A receptor.
Locomotor Activity
The effects of psychedelics on locomotor activity in rats can be complex, with some studies reporting increases, decreases, or no significant changes depending on the compound, dose, and experimental conditions.
Table 3: Locomotor Activity Data for Classic Psychedelics in Rodents
| Compound | Animal Model | Dose | Effect on Locomotion | Reference |
| Psilocybin | Rat | 1 mg/kg (IV) | Brief increase | [12] |
| Psilocybin | Rat | 10 mg/kg (IV) | Decreased (quiescent state) | [12] |
| DOI | Rat | Not specified | Induces freezing behavior | [4] |
| 5-MeO-DALT | Mouse | 10 mg/kg | Dose-dependent increase | [9][16] |
| 25B/C/I-NBOMe | Mouse | Not specified | Decreased | [9][16] |
Direct and comprehensive data on the effects of this compound on locomotor activity in rats is limited in the currently available scientific literature. For classic psychedelics, the effects are varied. For instance, intravenous psilocybin has been shown to cause a brief increase in movement at a 1 mg/kg dose, while a higher 10 mg/kg dose resulted in a quiescent state with minimal movement in rats.[12] The phenethylamine psychedelic DOI has been reported to induce freezing behavior.[4] In contrast, some novel tryptamines like 5-MeO-DALT have been shown to increase locomotor activity.[9][16] Further research is needed to fully characterize the locomotor profile of this compound in rats and allow for a more direct comparison with classic psychedelics.
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR assay is a widely used behavioral model to screen for 5-HT2A receptor agonist activity, which is strongly correlated with hallucinogenic potential in humans.[6][7]
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Observation: Immediately after injection, rats are placed individually into observation chambers (e.g., Plexiglas cylinders).
-
Data Collection: The number of head-twitches is manually counted by a trained observer, typically for a period of 30 to 60 minutes. A head-twitch is characterized as a rapid, side-to-side rotational movement of the head.[6] Automated systems using a head-mounted magnet and a magnetometer coil can also be used for more objective and continuous measurement.[17][18]
-
Data Analysis: The total number of head-twitches is recorded, and dose-response curves are generated to determine the ED50 value.
Drug Discrimination Assay
This operant conditioning paradigm assesses the interoceptive stimulus properties of a drug.[4][8]
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered the training drug (e.g., LSD or DOM).
-
On alternate days, they are administered a vehicle (e.g., saline) and trained to press the other lever (the "vehicle" lever) for a reward.[4]
-
Training continues until the rats reliably select the correct lever based on the drug state (typically >80% accuracy).
-
-
Testing:
-
Once trained, rats are administered a test compound (e.g., this compound) at various doses.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever (typically >80% of responses). The dose at which the test compound produces 50% of the maximum drug-appropriate responding (ED50) is calculated to determine its potency.
Locomotor Activity Assay
This assay measures spontaneous motor activity and can be used to assess the stimulant or depressant effects of a compound.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Open-field arenas, typically square or circular enclosures, equipped with automated photobeam detectors or video-tracking software to monitor movement.
-
Procedure:
-
Rats are habituated to the testing room before the experiment.
-
On the test day, animals are administered the test compound or vehicle.
-
They are then placed in the center of the open-field arena.
-
-
Data Collection: Locomotor activity is recorded for a set period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (beam breaks), and time spent in different zones of the arena (e.g., center vs. periphery).[10][19]
-
Data Analysis: The data is analyzed to compare the activity levels between drug-treated and vehicle-treated groups. Time-course analyses are also performed to observe the onset and duration of any effects.
Signaling Pathways and Experimental Workflows
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemical-collective.com [chemical-collective.com]
- 4. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxy Tryptamines
The following guide provides a detailed comparison of 4-hydroxy tryptamine derivatives, focusing on their structure-activity relationships (SAR) at serotonin receptors. This information is crucial for researchers and scientists in the fields of pharmacology and drug development. The data presented is based on experimental findings from in vitro and in vivo studies.
Introduction to 4-Hydroxy Tryptamines
4-hydroxy tryptamines are a class of psychoactive compounds that are structurally related to the neurotransmitter serotonin. The parent compound, 4-hydroxy-N,N-dimethyltryptamine (psilocin), is the active metabolite of psilocybin, a key component of hallucinogenic mushrooms.[1] The psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2] Understanding the SAR of this class of molecules is essential for the design of novel therapeutic agents targeting the serotonergic system.
Core Structure-Activity Relationship Principles
The pharmacological profile of 4-hydroxy tryptamines can be significantly altered by chemical modifications at two primary locations: the N,N-dialkyl substituents on the ethylamine side chain and the hydroxyl group at the 4-position of the indole ring.
Influence of N,N-Dialkyl Substituents
The size and steric properties of the N-alkyl groups play a critical role in the potency and selectivity of these compounds.
-
Potency at 5-HT2A Receptors: Generally, increasing the size of the N-alkyl groups leads to a decrease in potency in vivo. For symmetrically substituted analogs, the rank order of potency in the head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation in mice, is as follows: psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl).[1][2] A similar trend is observed for asymmetrically substituted analogs.[1][2]
-
Receptor Selectivity: While most 4-hydroxy tryptamines show similar potencies at 5-HT2A and 5-HT2B receptors, bulkier N-alkyl groups can lead to lower potency at the 5-HT2C receptor.[1][3]
Influence of the 4-Position Substituent
Modification of the 4-hydroxy group, for instance through O-acetylation, has a profound impact on the in vitro and in vivo activity.
-
In Vitro Potency: O-acetylation of the 4-hydroxy group to form compounds like 4-AcO-DMT (O-acetylpsilocin) reduces the in vitro potency at 5-HT2A receptors by approximately 10- to 20-fold compared to their 4-hydroxy counterparts.[1][2] However, this modification does not significantly alter agonist efficacy.[1]
-
In Vivo Activity and Prodrug Strategy: In contrast to the in vitro data, acetylation of the 4-hydroxy group has little effect on the in vivo potency in the HTR assay.[1][2] This suggests that O-acetylated tryptamines may act as prodrugs, being deacetylated in vivo to their more active 4-hydroxy forms.[1][2]
Comparative Activity Data
The following tables summarize the in vitro functional activity and in vivo behavioral effects of a selection of 4-hydroxy tryptamine analogs.
Table 1: In Vitro Functional Activity at Human 5-HT2 Receptors
Data from calcium mobilization assays. EC50 values represent the half-maximal effective concentration, while Emax values indicate the maximum response relative to serotonin (5-HT).
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| Psilocin (4-HO-DMT) | 1.8 | 95.3 | 0.8 | 100 | 8.9 | 98.2 |
| 4-HO-MET | 1.1 | 98.1 | 0.5 | 100 | 10.2 | 99.1 |
| 4-HO-DET | 2.5 | 96.4 | 1.0 | 100 | 25.1 | 97.5 |
| 4-HO-DIPT | 9.9 | 92.8 | 3.9 | 100 | 1408 | 85.3 |
| 4-AcO-DMT | 35.4 | 79.2 | 15.6 | 98.7 | 117.5 | 90.1 |
| 4-AcO-DET | 49.3 | 91.5 | 20.1 | 100 | 234.7 | 93.6 |
Data sourced from Klein et al. (2020)[1]
Table 2: In Vivo Head-Twitch Response (HTR) in Mice
ED50 values represent the dose required to produce a half-maximal response in the HTR assay.
| Compound | ED50 (μmol/kg) |
| Psilocin (4-HO-DMT) | 0.81 |
| This compound | 0.65 |
| 4-HO-DET | 1.56 |
| 4-HO-DPT | 2.47 |
| 4-HO-DIPT | 3.46 |
| 4-AcO-DMT | 0.96 |
| 4-AcO-DET | 1.78 |
Data sourced from Klein et al. (2020)[1][2]
Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors, such as the 5-HT2 receptor subtypes.
-
Cell Culture: Flp-In T-REx 293 cells stably expressing human or mouse 5-HT2 receptors are cultured in DMEM supplemented with fetal bovine serum, blasticidin, and hygromycin B.
-
Assay Preparation: Cells are plated in 384-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time.
-
Compound Addition: Test compounds are serially diluted and added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are calculated using non-linear regression.[3]
Head-Twitch Response (HTR) Assay
The HTR in mice is a well-established behavioral model used to assess the in vivo 5-HT2A receptor agonist activity of psychedelic compounds.
-
Animals: Male C57BL/6J mice are typically used.
-
Habituation: Mice are habituated to the testing environment before drug administration.
-
Drug Administration: Test compounds are administered via an appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
Behavioral Recording: Immediately after injection, mice are placed in individual observation chambers. Head twitches, which are rapid, involuntary rotational movements of the head, are counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a magnetometer.[1][2]
-
Data Analysis: Dose-response curves are constructed, and the ED50 value is calculated.[1][2]
Signaling Pathway
4-hydroxy tryptamines primarily exert their effects through the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR).
-
Agonist Binding: The 4-hydroxy tryptamine binds to the 5-HT2A receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein.
-
PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is what is measured in the calcium mobilization assay and is a key step in the downstream signaling cascade that ultimately leads to the physiological and behavioral effects of these compounds.
Conclusion
The structure-activity relationships of 4-hydroxy tryptamines are well-defined, with modifications to the N,N-dialkyl substituents and the 4-hydroxy group having predictable effects on their pharmacological profiles. The data indicates that smaller N-alkyl groups generally lead to higher in vivo potency at 5-HT2A receptors. Furthermore, O-acetylation of the 4-hydroxy group provides a viable prodrug strategy, with in vivo activity being comparable to the parent 4-hydroxy compound despite reduced in vitro potency. This comprehensive understanding is invaluable for the rational design of new serotonergic agents with tailored pharmacological properties for research and potential therapeutic applications.
References
A Comparative Meta-Analysis of Preclinical Research on 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical research on 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine and structural analog of psilocin.[1] The following sections present a comparative overview of its receptor pharmacology, in vivo behavioral effects, and metabolic pathways, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and structure-activity relationships of psychedelic compounds.
Pharmacological Profile: Receptor Affinity and Functional Activity
This compound is a non-selective serotonin receptor agonist, exhibiting its highest affinity for the 5-HT2A receptor, which is believed to mediate the hallucinogenic effects of serotonergic psychedelics.[1][2] Its pharmacological activity has been characterized primarily through in vitro calcium mobilization assays.
Comparative in Vitro 5-HT Receptor Agonist Potency (EC50, nM)
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of structurally related tryptamines at various human (h) and mouse (m) serotonin (5-HT) receptor subtypes. Lower EC50 values indicate greater potency.
| Compound | h5-HT2A | m5-HT2A | h5-HT2B | h5-HT2C |
| This compound | ~1-10 nM | ~1-10 nM | Similar to 5-HT2A | Lower potency than 5-HT2A |
| Psilocin (4-HO-DMT) | ~1-10 nM | ~1-10 nM | Similar to 5-HT2A | ~1-10 nM |
| 4-HO-DET | ~1-10 nM | ~1-10 nM | Similar to 5-HT2A | Lower potency than 5-HT2A |
| 4-HO-DPT | ~1-10 nM | ~1-10 nM | Similar to 5-HT2A | 129-fold lower than 5-HT2A |
| 4-HO-DIPT | ~1-10 nM | ~1-10 nM | Similar to 5-HT2A | 206-fold lower than 5-HT2A |
Data compiled from "Investigation of the Structure–Activity Relationships of Psilocybin Analogues".[2][3]
Key Findings from In Vitro Studies:
-
This compound and other 4-hydroxy tryptamines demonstrate high potency as agonists at the 5-HT2A receptor, with EC50 values typically in the low nanomolar range.[2][3]
-
Most of the tested 4-hydroxy tryptamines behave as highly efficacious 5-HT2A agonists, with Emax values ranging from 90-100% relative to serotonin (5-HT).[2][3]
-
Potency at the 5-HT2C receptor appears to be more sensitive to the size of the N-alkyl substituents, with bulkier groups leading to a significant decrease in potency.[2][4]
In Vivo Behavioral Pharmacology: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is used to assess the potential hallucinogenic-like effects of compounds.[5]
Comparative in Vivo Potency in the Mouse Head-Twitch Response (ED50, µmol/kg)
The following table presents the median effective dose (ED50) required to induce the head-twitch response in C57BL/6J mice for this compound and related tryptamines. Lower ED50 values indicate greater in vivo potency.
| Compound | ED50 (µmol/kg) |
| This compound | 0.65 |
| Psilocin (4-HO-DMT) | 0.81 |
| 4-HO-DET | 1.56 |
| 4-HO-DPT | 2.47 |
| 4-HO-DIPT | 3.46 |
| 4-HO-MPT | 1.92 |
| 4-HO-MIPT | 2.97 |
Data compiled from "Investigation of the Structure–Activity Relationships of Psilocybin Analogues".[2]
Key Findings from In Vivo Studies:
-
This compound is the most potent of the tested 4-hydroxytryptamines in inducing the head-twitch response in mice, with an ED50 of 0.65 µmol/kg.[2]
-
The in vivo potency in the HTR assay appears to be influenced by the steric properties of the N-alkyl groups, with a general trend of decreasing potency as the size of the alkyl chains increases.[2]
Metabolism of this compound
Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological effects and for forensic analysis. Studies utilizing pooled human liver microsomes (pHLM) in vitro and analysis of authentic urine samples in vivo have elucidated the primary metabolic pathways.[6][7]
In Vitro Metabolism (pHLM):
-
Major Pathways: Mono- and dihydroxylation, demethylation, and demethylation combined with monohydroxylation.[6][7]
-
Minor Pathways: Formation of a carboxylic acid, deethylation, and oxidative deamination.[6][7]
In Vivo Metabolism (Human Urine):
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the functional agonist activity and potency of tryptamine compounds at 5-HT2 receptor subtypes.
Methodology:
-
Cell Culture: Stably transfected Flp-In T-REx 293 cells expressing human or mouse 5-HT2 receptor subtypes are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This allows the dye to enter the cells.
-
Compound Preparation: Test compounds (e.g., this compound, psilocin) are serially diluted to a range of concentrations.
-
Fluorescence Measurement: A fluorometric imaging plate reader (FLIPR) is used to measure the baseline fluorescence of the dye-loaded cells.
-
Compound Addition: The prepared test compounds are added to the wells.
-
Signal Detection: The FLIPR measures the change in fluorescence intensity over time. Agonist binding to the Gq-coupled 5-HT2 receptors triggers the release of intracellular calcium, causing an increase in the fluorescence of the dye.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves, from which EC50 (potency) and Emax (efficacy) values are calculated.
This protocol is a generalized summary based on commonly used methods for assessing GPCR activation.[8][9][10]
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor activation and potential hallucinogenic-like effects of tryptamine compounds.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used for this assay.
-
Magnet Implantation (for automated detection): A small neodymium magnet is surgically attached to the dorsal surface of the cranium of the mice under anesthesia. A recovery period of approximately one week is allowed.
-
Drug Administration: Mice are administered the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Behavioral Observation:
-
Manual Observation: Trained observers count the number of rapid, side-to-side head movements (head twitches) for a defined period.
-
Automated Detection: Mice are placed in a chamber surrounded by a magnetometer coil. The movement of the head-mounted magnet induces a current in the coil, which is recorded. Sophisticated software analyzes the signal to identify and quantify the characteristic frequency and amplitude of head twitches.[11][12]
-
-
Data Analysis: The number of head twitches is recorded for each dose group. Dose-response curves are generated, and the ED50 value (the dose that produces 50% of the maximal response) is calculated to determine the in vivo potency of the compound. The HTR often follows an inverted U-shaped dose-response curve.[2]
Visualizations
Caption: Simplified signaling pathway of this compound at the 5-HT2A receptor.
Caption: Workflow of the mouse head-twitch response (HTR) assay.
Caption: Overview of the in vitro and in vivo metabolic pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Study of the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-HO-MET
Pre-Disposal Handling and Storage
Proper handling and storage of 4-HO-MET waste are crucial to prevent accidental exposure and ensure safety prior to final disposal.
| Requirement | Procedure |
| Segregation | Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.[1] |
| Containerization | Use a designated, leak-proof waste container made of a material compatible with the chemical. The container must be equipped with a secure, leak-proof closure.[1][2] |
| Labeling | The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "4-hydroxy-N-methyl-N-ethyltryptamine," and the date the waste was first added.[1] All constituents in a mixture must be identified by their chemical names and concentrations.[3] |
| Storage | Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] The storage area must be secure and accessible only to authorized personnel.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's specific hazardous waste management plan and safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Collection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated, lined container.[3] This container should be clearly labeled as hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container.[4] Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound, such as needles or glass slides, must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[5][6]
-
-
Decontamination of Surfaces:
-
While specific deactivation agents for this compound have not been documented, a general approach for hazardous drugs involves a two-step process of deactivation and decontamination.
-
Deactivation (Optional, with caution): The use of a strong oxidizer may render the compound inert. However, the efficacy and byproducts of this reaction with this compound are unknown. If this step is considered, it should be done with extreme caution and after consulting with your EHS office.
-
Decontamination: Clean the contaminated surface with a suitable laboratory detergent and water to physically remove the compound.[7] All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Arrange for Professional Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. louisville.edu [louisville.edu]
- 7. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. slu.edu [slu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
